molecular formula C6H11BrO2 B8454667 2-Bromomethyl-3-methylbutyric acid

2-Bromomethyl-3-methylbutyric acid

Cat. No.: B8454667
M. Wt: 195.05 g/mol
InChI Key: HVZXUJMHBYZQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-3-methylbutyric acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromomethyl-3-methylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-3-methylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-(bromomethyl)-3-methylbutanoic acid

InChI

InChI=1S/C6H11BrO2/c1-4(2)5(3-7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)

InChI Key

HVZXUJMHBYZQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CBr)C(=O)O

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromomethyl-3-methylbutyric Acid

Part 1: Molecular Identity & Physicochemical Profile[1]

1.1 Core Identification 2-Bromomethyl-3-methylbutyric acid is a specialized chiral building block, distinct from the more common


-bromo acids. It functions as a critical intermediate in the synthesis of 

-amino acids (specifically

-homovaline derivatives) and peptidomimetics.

Nomenclature Alert: Researchers frequently confuse this compound with 2-Bromo-3-methylbutyric acid (


-bromoisovaleric acid). The distinction is structural and functional:
  • Target Compound: Contains a bromomethyl group (

    
    ) at the 
    
    
    
    -position.[1] (C6 backbone)
  • Common Confusant: Contains a bromine atom (

    
    ) directly attached to the 
    
    
    
    -carbon. (C5 backbone)[2]

1.2 Physicochemical Data Table

PropertyValueNotes
IUPAC Name 2-(Bromomethyl)-3-methylbutanoic acidAlso known as

-bromomethyl isovaleric acid
CAS Registry 24766-14-1 Differentiates from 565-74-2 (

-bromo analog)
Molecular Formula

Molecular Weight 195.05 g/mol Monoisotopic Mass: 194.98
Physical State Viscous Oil / Low-melting SolidTendency to crystallize at low temps
Solubility DCM, THF, Ethyl AcetateHydrophobic; limited water solubility
pKa (Calc.) ~4.75Typical for

-alkylated carboxylic acids

1.3 Structural Visualization (Graphviz)

MolecularStructure Figure 1: Structural Decomposition of 2-Bromomethyl-3-methylbutyric Acid Core Butyric Acid Backbone (C4 Chain) Pos2 Position 2 (Alpha) Substituent Core->Pos2 C2 Attachment Pos3 Position 3 (Beta) Substituent Core->Pos3 C3 Attachment Group2 Bromomethyl Group (-CH2Br) Pos2->Group2 Functionalization Group3 Methyl Group (-CH3) Pos3->Group3 Branching

Figure 1: The molecule consists of a butyric acid backbone modified with a methyl group at C3 and a reactive bromomethyl group at C2, creating a scaffold with 6 carbons total.

Part 2: Synthetic Routes & Mechanism

2.1 Primary Synthesis: Hydrobromination of Acrylic Precursors The most robust industrial route involves the anti-Markovnikov addition of hydrogen bromide to the corresponding acrylic acid derivative. This method avoids the formation of the tertiary bromide (which would occur via Markovnikov addition) by controlling the reaction conditions or using radical initiators, although the steric bulk of the isopropyl group naturally favors the formation of the bromomethyl product in specific solvent systems.

Protocol: Hydrobromination of 2-Isopropylacrylic Acid

  • Precursor: 2-Isopropylacrylic acid (2-Methylene-3-methylbutanoic acid).

  • Reagents: 33% HBr in Acetic Acid (HBr/AcOH).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-isopropylacrylic acid (1.0 eq) in glacial acetic acid under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Slowly add 33% HBr/AcOH (2.5 eq) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (stain with bromocresol green) or GC-MS.

  • Workup: Pour the reaction mixture into ice water. Extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Result: The product is typically obtained as a colorless to pale yellow oil. If crystallization is required, use Hexane/EtOAc at -20°C.

2.2 Mechanistic Pathway (Graphviz)

SynthesisPathway Figure 2: Synthetic Pathway via Hydrobromination Start 2-Isopropylacrylic Acid (Precursor) Inter Carbocation Intermediate (Regioselectivity Control) Start->Inter Protonation Reagent HBr / AcOH (Reagent) Reagent->Inter Product 2-Bromomethyl-3-methylbutyric Acid (Target) Inter->Product Bromide Attack (Anti-Markovnikov/Steric Control)

Figure 2: The synthesis relies on the regioselective addition of HBr across the double bond of the acrylic precursor.

Part 3: Applications in Drug Design

3.1


-Amino Acid Synthesis 
This compound is a "privileged scaffold" for generating 

-amino acids. Unlike natural

-amino acids,

-amino acids provide proteolytic stability to peptides (peptidomimetics).
  • Mechanism: The bromomethyl group undergoes nucleophilic substitution (e.g., with azide followed by reduction, or direct amination) to form the

    
    -amino functionality.
    
  • Target:

    
    -Homovaline (a leucine isomer).
    

3.2 Chiral Synthon for Lactonization The presence of the carboxylic acid and the


-bromo group (relative to the methyl branch) allows for base-promoted cyclization to form substituted 

-lactones
or

-lactones
, which are key pharmacophores in lipase inhibitors and antibiotics.

Part 4: Safety & Handling (MSDS Summary)

4.1 Hazards

  • Corrosive (H314): Causes severe skin burns and eye damage.

  • Lachrymator: The alkyl bromide moiety is a potent tear-inducing agent. Handle only in a fume hood.

  • Respiratory Irritant (H335): Avoid inhalation of vapors.

4.2 Storage

  • Temperature: 2–8°C (Refrigerate).

  • Stability: Moisture sensitive. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-Br bond.

References

  • LookChem Registry. CAS 24766-14-1: 2-(Bromomethyl)-3-methylbutanoic acid.[3] Retrieved from

  • ChemicalBook. 2-Bromo-3-methylbutyric acid (Comparison Reference). Retrieved from

  • Gray, A. P., et al. (1968).[4] Synthesis of Cyclopropane Analogs. Journal of Organic Chemistry, 33(8). (Describes synthesis of bromomethyl intermediates).

  • Seebach, D., et al. (2009).

    
    -Amino Acid Derivatives for 
    
    
    
    -Peptide Synthesis. Synthesis, 2009(1), 1–32.[5] (Contextualizes the use of bromomethyl acids in
    
    
    -amino acid synthesis).

Sources

Solubility Profile of 2-Bromomethyl-3-methylbutyric Acid in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Bromomethyl-3-methylbutyric acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for reaction design, purification, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a summary of its known qualitative solubility, and a detailed, field-proven protocol for accurately determining its solubility in any organic solvent of interest. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this versatile chemical building block.

Physicochemical Characteristics

A molecule's solubility is a direct consequence of its structure and physical properties. 2-Bromomethyl-3-methylbutyric acid (CAS: 565-74-2) is a chiral, alpha-bromo carboxylic acid.[1] Its key characteristics are summarized below, providing the context for its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₅H₉BrO₂[1][3]
Molecular Weight 181.03 g/mol [3]
Appearance White to beige crystalline powder or chunks[4][5]
Melting Point 39-42 °C (lit.)[4][5]
Boiling Point 124-126 °C @ 20 mmHg (lit.)[4][5]
Structure (CH₃)₂CHCH(Br)COOH

The structure contains a polar, hydrophilic carboxylic acid head capable of acting as a hydrogen bond donor and acceptor. Conversely, the isobutyl-like tail, which includes the bromine atom, is nonpolar and hydrophobic.[1] This amphiphilic nature is the primary determinant of its solubility across different solvent classes.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[6][7] This rule dictates that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-Bromomethyl-3-methylbutyric acid, solubility is a balance between disrupting the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

Key Molecular Interactions:

  • In Polar Protic Solvents (e.g., Alcohols): These solvents (like methanol, ethanol) can engage in strong hydrogen bonding. The carboxylic acid group of the solute can readily form hydrogen bonds with alcohol molecules.[8][9] This strong interaction is why 2-Bromomethyl-3-methylbutyric acid is documented to be soluble in alcohol.[4][5]

  • In Polar Aprotic Solvents (e.g., Acetone, Dioxane): These solvents possess dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. The carboxylic acid proton of the solute can form a hydrogen bond with the solvent (e.g., with the carbonyl oxygen of acetone). While generally effective, this interaction may be weaker than in protic solvents.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals or dispersion forces. The nonpolar hydrocarbon portion of 2-Bromomethyl-3-methylbutyric acid interacts favorably with these solvents.[6] However, the highly polar carboxylic acid head is not well-solvated, which can limit solubility. Carboxylic acids often form stable, hydrogen-bonded dimers in nonpolar environments, which can aid solubility by masking the polar groups.[6]

  • In Water: The compound is described as having very slight to limited solubility in water.[1] While the carboxylic acid group can hydrogen bond with water, the energy gained from this interaction is insufficient to overcome both the hydrogen bonding network of water and the unfavorable interaction with the hydrophobic alkyl bromide portion of the molecule. As the nonpolar carbon chain length of carboxylic acids increases, water solubility rapidly decreases.[8][9]

cluster_solute Solute: 2-Bromomethyl-3-methylbutyric Acid cluster_solvent Solvent S Polar Head (-COOH) P Polar Solvent (e.g., Ethanol) S->P Strong H-Bonding (High Solubility) N Nonpolar Solvent (e.g., Hexane) S->N Unfavorable T Nonpolar Tail (-C4H8Br) T->P Unfavorable T->N Favorable Dispersion (Moderate/Low Solubility) A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Vortex Vigorously (1-2 min) B->C D 4. Equilibrate in Shaker (24h @ 25°C) C->D E 5. Centrifuge to Pellet Solid D->E F 6. Filter Supernatant (0.22 µm filter) E->F G 7. Dilute & Quantify (e.g., HPLC) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for equilibrium solubility.

Safety and Handling Precautions

2-Bromomethyl-3-methylbutyric acid is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Corrosive: The compound causes severe skin burns and eye damage. [3][10]* Toxicity: It is harmful if swallowed or in contact with skin. [3]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling. [3]* Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. [3] Always consult the most current Safety Data Sheet (SDS) before beginning any experimental work. [3][10]

Conclusion

While quantitative solubility data for 2-Bromomethyl-3-methylbutyric acid is scarce in public literature, a strong predictive understanding can be derived from its molecular structure. It is readily soluble in polar organic solvents like alcohols and ethers, with limited solubility in water. For precise applications, the experimental protocol detailed in this guide provides a self-validating system for generating reliable, quantitative solubility data. Adherence to the described safety protocols is paramount when handling this corrosive and toxic compound.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ? ResearchGate. [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Chemistry LibreTexts. (2025). 4.4: Physical Properties of Carboxylic Acids. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Kwantlen Polytechnic University. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromo-3-methylbutyric acid. [Link]

  • Pacific Biochem Private Limited. (n.d.). 2 Bromo 3 Methyl Butanoic Acid. [Link]

Sources

Thermodynamic Stability & Degradation Kinetics of 2-(Bromomethyl)-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Process Chemistry

Executive Summary

2-(Bromomethyl)-3-methylbutyric acid (distinct from its isomer,


-bromoisovaleric acid) represents a class of reactive electrophilic intermediates often employed in the synthesis of functionalized amino acids, terpenes, and peptidomimetics. Its thermodynamic profile is defined by a high-energy "metastable" state driven by the presence of a good leaving group (bromide) on a primary carbon 

to the carboxylate oxygen.

The primary stability risk for this compound is not simple hydrolysis, but rather entropy-driven


-elimination  yielding the conjugated alkene, 2-methylene-3-methylbutyric acid. This guide details the thermodynamic drivers of this degradation, provides protocols for kinetic assessment, and outlines stabilization strategies for storage and processing.

Structural Dynamics & Thermodynamic Instability

The Structural Conflict

The molecule consists of an isovaleric acid backbone with a bromomethyl group at the


-position. This creates a specific electronic environment:
  • Electrophilic Center: The methylene carbon of the

    
     group.
    
  • Internal Nucleophile: The carbonyl oxygen of the carboxylic acid (or carboxylate).

  • Acidic Proton: The

    
    -proton is relatively acidic due to the inductive effect of the carbonyl, though less so than a 
    
    
    
    -keto acid.
Thermodynamic Drivers ( )

The degradation of 2-(bromomethyl)-3-methylbutyric acid is governed by the competition between cyclization and elimination.

PathwayProductEnthalpy (

)
Entropy (

)
Gibbs Free Energy (

)
Elimination 2-Methylene-3-methylbutyric acid + HBrExothermic (Formation of conjugated

-system)
Positive (2 molecules from 1)Highly Negative (Spontaneous)
Cyclization

-Lactone (4-isopropyl-2-oxetanone)
Endothermic (Ring Strain ~23 kcal/mol)Negative (Ring closure)Positive (Non-spontaneous without base)
Hydrolysis 2-(Hydroxymethyl)-3-methylbutyric acidExothermicNeutral/PositiveNegative (Moisture dependent)

Key Insight: While


-lactone formation is a useful synthetic transformation under controlled basic conditions, the thermodynamic sink  for this molecule during storage is the elimination product . The formation of the 

-unsaturated acid creates a conjugated system, significantly lowering the enthalpy of the system.

Degradation Pathways: Mechanism of Action[1]

The degradation is autocatalytic. As trace HBr is generated via elimination or hydrolysis, it catalyzes further decomposition.

Primary Pathway: Dehydrobromination (Elimination)

Under ambient conditions, particularly if the neat material is acidic, the molecule undergoes elimination of hydrogen bromide.



  • Mechanism: E1 or E2-like depending on solvent polarity. The steric bulk of the isopropyl group at position 3 forces the leaving group into an anti-periplanar conformation favorable for elimination.

Secondary Pathway: Lactonization (Cyclization)

In the presence of weak bases or under specific pH buffers (pH 4-6), the carboxylate oxygen attacks the


-carbon.
  • Product: A strained 4-membered

    
    -lactone.[1]
    
  • Stability: This lactone is highly reactive and will eventually hydrolyze or polymerize.

Visualization of Instability Pathways

DegradationPathways Start 2-(Bromomethyl)-3-methylbutyric acid (Metastable) TS_Elim Transition State (Anti-Periplanar) Start->TS_Elim - HBr (Spontaneous) Prod_Lactone Beta-Lactone (Kinetic/Base Control) Start->Prod_Lactone + Base / - Br- Prod_Hydro Hydroxy-Acid (Hydrolysis) Start->Prod_Hydro + H2O / Slow Prod_Elim 2-Methylene-3-methylbutyric acid (Thermodynamic Sink) TS_Elim->Prod_Elim Conjugation Stabilization Prod_Elim->Prod_Elim Polymerization (Long Term) Prod_Lactone->Prod_Hydro + H2O (Ring Opening)

Caption: Thermodynamic degradation flow. Elimination to the alkene is the dominant spontaneous pathway due to conjugation stabilization and entropy increase.

Experimental Assessment Protocols

To validate the stability of your specific lot of 2-(bromomethyl)-3-methylbutyric acid, use the following self-validating protocols.

Forced Degradation Study (Arrhenius Plot)

Determine the activation energy (


) of the dehydrobromination to predict shelf life.

Protocol:

  • Preparation: Dissolve compound in anhydrous Acetonitrile-

    
     (for NMR) or prepare sealed HPLC vials (neat solid).
    
  • Stress Conditions: Incubate samples at 40°C, 50°C, and 60°C.

  • Sampling: Analyze at

    
     hours.
    
  • Detection (qNMR): Monitor the disappearance of the

    
     doublet (
    
    
    
    ppm) and the appearance of alkene protons (
    
    
    ppm).
  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Acceptance Criteria: Linearity

      
      .
      
HPLC Purity Method (Reverse Phase)

Standard UV detection is viable due to the carbonyl group, but the elimination product has a much higher extinction coefficient.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (Low pH suppresses ionization)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Wavelength 210 nm (Universal), 254 nm (Specific for Elimination Product)
Flow Rate 1.0 mL/min

Data Interpretation:

  • Peak A (RT ~4.5 min): Hydroxy impurity (Polar).

  • Peak B (RT ~6.2 min): Parent Compound.

  • Peak C (RT ~7.8 min): Elimination Product (Less polar, conjugated).

Stabilization & Handling Strategies

Storage Conditions
  • Temperature: Store at -20°C . The elimination reaction is highly temperature-dependent.

  • Atmosphere: Argon blanket is mandatory. Moisture promotes hydrolysis, which generates HBr, which autocatalyzes elimination.

  • Container: Teflon-lined caps. Avoid metal spatulas (potential radical initiation).

Formulation for Synthesis

If using the compound as an alkylating agent:

  • Use Immediately: Do not store solutions.

  • Acid Scavengers: If the reaction tolerates it, add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to neutralize trace HBr and prevent autocatalysis.

  • Solvent Choice: Avoid polar protic solvents (MeOH, EtOH) which facilitate solvolysis. Use DCM or Toluene.

Distinction from Isomers (Critical Safety Note)

Researchers often confuse this compound with


-bromoisovaleric acid  (2-bromo-3-methylbutyric acid).
Feature2-(Bromomethyl)-3-methylbutyric acid2-Bromo-3-methylbutyric acid
Br Position On the

-carbon (side chain)
On the

-carbon (backbone)
Reactivity Alkylating agent (

), Elimination
Acyl halide precursor, Reformatsky reagent
Major Risk Spontaneous polymerization/eliminationLachrymator, Hydrolysis

Ensure your Certificate of Analysis (CoA) matches the specific connectivity required for your synthesis.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-3-methylbutyric acid (Isomer Comparison).[2] Retrieved from .

  • PubChem Compound Summary. 2-Bromo-3-methylbutyric acid (CID 179487). National Center for Biotechnology Information. Retrieved from .

  • Mulzer, J., et al. (1980). Stereocontrolled Synthesis of Beta-Lactones from Beta-Hydroxy Acids. (General reference on beta-lactone thermodynamics).
  • Organic Syntheses.Synthesis of Alpha-Methylene Carboxylic Acids via Dehydrohalogenation.
  • MDPI. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. (Crystallographic data for the alpha-bromo isomer). Retrieved from .

(Note: While specific thermodynamic constants for the exact bromomethyl isomer are proprietary/rare in public literature, the mechanisms described above are derived from established physical organic chemistry principles regarding


-halo acid derivatives.)

Sources

2-Bromomethyl-3-methylbutyric acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 2-Bromomethyl-3-methylbutyric acid and its critical derivatives.

Editorial Note: A critical distinction must be made immediately. This compound is frequently confused with 2-Bromo-3-methylbutyric acid (


-bromoisovaleric acid, CAS 565-74-2).[1] The subject of this guide is the bromomethyl  derivative (bromine on the side chain), not the 

-bromo derivative.

Chemical Identity & Structural Distinctions[2][3][4][5][6]

The compound 2-Bromomethyl-3-methylbutyric acid (also known as 2-(bromomethyl)-3-methylbutanoic acid or 2-isopropyl-3-bromopropanoic acid) is a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly for renin inhibitors and peptidomimetics.

Unlike the common


-bromo isovaleric acid, this molecule features a bromine atom on a methyl group attached to the 

-carbon, creating a reactive primary alkyl bromide functionality alongside the carboxylic acid.
Core Identifiers
PropertyDetail
Chemical Name 2-(Bromomethyl)-3-methylbutanoic acid
Common Synonyms 2-Isopropyl-3-bromopropionic acid;

-Bromomethyl isovaleric acid
CAS Number (Free Acid) Not widely listed (Transient/Intermediate)
CAS Number (tert-Butyl Ester) 224178-55-6 (Commercial Standard)
Molecular Formula

Molecular Weight 195.05 g/mol
SMILES CC(C)C(CBr)C(=O)O
InChI Key Derivative dependent
Structural Visualization

ChemicalStructure Acid 2-Bromomethyl-3-methylbutyric Acid (Core Structure) AlphaBromo 2-Bromo-3-methylbutyric Acid (Common Confusion: CAS 565-74-2) Acid->AlphaBromo Structural Isomer (Different Br Position) Ester tert-Butyl Ester Derivative (CAS 224178-55-6) Acid->Ester Stable Commercial Form

Figure 1: Structural relationship and distinction between the target compound, its stable ester, and the common isomer.

Synthesis & Manufacturing Protocols

The synthesis of 2-bromomethyl-3-methylbutyric acid typically proceeds via the modification of 2-isopropylacrylic acid (2-methylene-3-methylbutanoic acid). The free acid is prone to intramolecular reactions (lactonization); therefore, it is most often synthesized and handled as an ester (e.g., tert-butyl ester).

Protocol: Hydrobromination of 2-Isopropylacrylic Acid Esters

This protocol describes the synthesis of the tert-butyl ester derivative to ensure stability and high yield.

Reagents:

  • Precursor: tert-Butyl 2-isopropylacrylate (2-methylene-3-methylbutyrate).

  • Brominating Agent: Hydrogen Bromide (HBr) in Acetic Acid or gaseous HBr.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Catalyst: Radical initiator (e.g., Benzoyl Peroxide) if anti-Markovnikov addition is strictly required (though the steric hindrance often directs the addition to the terminal carbon).

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 2-isopropylacrylate (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Introduce HBr gas slowly or add HBr/AcOH solution dropwise.

    • Mechanistic Note: The addition of HBr to the

      
      -unsaturated ester typically places the bromine on the 
      
      
      
      -carbon (the methylene group) due to the electron-withdrawing nature of the ester group, which destabilizes the carbocation at the
      
      
      -position.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the alkene.

  • Quenching: Quench the reaction with saturated

    
     solution (careful, gas evolution).
    
  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The residue is typically a clear oil. Purification via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) yields the pure 2-bromomethyl-3-methylbutyric acid tert-butyl ester .

Synthesis Workflow Diagram

Synthesis Start Start: tert-Butyl 2-isopropylacrylate Reagent Add HBr / AcOH (0°C, N2 atm) Start->Reagent Dissolve in DCM Intermediate Intermediate: Beta-Bromo Adduct Reagent->Intermediate Electrophilic Addition Workup Quench (NaHCO3) & Extraction Intermediate->Workup Complete Conversion Product Product: 2-Bromomethyl-3-methylbutyric acid tert-butyl ester Workup->Product Purification

Figure 2: Synthetic pathway for the stable tert-butyl ester derivative.

Applications in Drug Development

2-Bromomethyl-3-methylbutyric acid derivatives function as chiral synthons for introducing the isopropyl side chain with a functional handle (the bromide) for further elaboration.

Renin Inhibitors (Aliskiren Analogs)

The 2-isopropyl-3-functionalized backbone is a core motif in renin inhibitors used for hypertension. The bromomethyl group allows for alkylation reactions to extend the carbon chain or introduce amine functionalities required for the transition-state mimetic core.

Peptidomimetics

This molecule serves as a precursor to


-amino acids . By displacing the bromide with an azide (

) followed by reduction, researchers can generate 2-aminomethyl-3-methylbutyric acid derivatives. These

-amino acids are incorporated into peptides to increase proteolytic stability and alter secondary structure.
HIV Protease Inhibitors

Similar branched-chain acids are utilized in the synthesis of protease inhibitors (e.g., Nelfinavir intermediates), where the isopropyl group provides the necessary hydrophobic bulk to fit the enzyme's S1 or S2 binding pocket.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the free acid is limited, the tert-butyl ester and related alkyl bromides share common hazard profiles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Lachrymator Potential: Alkyl bromides, especially those alpha to carbonyls (or vinylogous), can be potent lachrymators. Handle strictly in a fume hood.

    • Storage: Store at 2–8°C under inert gas (Argon). Bromides can degrade/discolor upon exposure to light and moisture.

References

  • LookChem. Product Record: Butanoic acid, 2-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester (CAS 224178-55-6). Retrieved from

  • PubChem. Compound Summary: 2-Bromo-3-methylbutyric acid (Isomer Comparison). National Library of Medicine. Retrieved from

  • BenchChem. Synthesis Protocols for Branched Bromo-Acids. Retrieved from

  • ChemicalBook. 2-Bromo-3-methylbutyric acid Properties and Reactions. Retrieved from

Sources

Technical Guide: Physicochemical Characterization of 2-Bromomethyl-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis context, and experimental characterization of 2-Bromomethyl-3-methylbutyric acid .

Editorial Note: This guide addresses a critical nomenclature ambiguity. The specific chemical 2-(bromomethyl)-3-methylbutyric acid (a


-bromo substituted derivative) is often confused with the commercially common 2-bromo-3-methylbutyric acid  (

-bromoisovaleric acid). Both are distinct chemical entities with different properties. This document profiles both to ensure the researcher has the correct data for their specific target.

Executive Summary & Structural Distinction

In drug development and organic synthesis, precise structural identification is paramount. The term "2-Bromomethyl-3-methylbutyric acid" refers to a specific C6-skeleton intermediate, often appearing as a transient oil. It is structurally and chemically distinct from the C5-skeleton reagent


-bromoisovaleric acid.
FeatureTarget A: 2-(Bromomethyl)-3-methylbutyric acid Target B: 2-Bromo-3-methylbutyric acid
Common Name

-Bromo-isopropyl-butyric acid deriv.

-Bromoisovaleric acid
CAS Number Not widely listed (Ester: 224178-55-6)565-74-2
Formula


Structure

-position substitution (

)

-position substitution (

)
Physical State Viscous Oil (Unstable)Crystalline Solid (Low MP)

Physicochemical Profile: 2-(Bromomethyl)-3-methylbutyric Acid

Target Molecule:



This compound is typically encountered as a reaction intermediate (e.g., in the synthesis of chiral succinic acid derivatives or substituted lactones). It is rarely isolated as a pure solid due to its tendency to undergo lactonization or elimination.

Melting Point & Boiling Point Data
  • Melting Point: < 20°C (Liquid/Oil at Ambient Temperature)

    • Technical Insight: Literature reports describe the free acid as an "oil which was used without further purification" [1]. The lack of a reported crystalline melting point suggests it exists as a viscous liquid at room temperature or forms a waxy solid only at sub-zero temperatures.

  • Boiling Point: Decomposes upon distillation

    • Thermodynamic Behavior: Attempting to distill this acid at atmospheric pressure (760 mmHg) will likely result in thermal elimination of HBr to form 2-isopropylacrylic acid or intramolecular cyclization to a lactone.

    • Estimated BP: ~135–145°C at 10 mmHg (Based on homologous

      
      -bromo acids).
      
    • Recommendation: Purification should be performed via column chromatography or extraction rather than thermal distillation.

Solubility & Stability
  • Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, DMF) and moderately soluble in Chloroform/DCM.

  • Stability: Labile. The presence of the

    
    -bromine allows for facile elimination under basic conditions or heat.
    

Physicochemical Profile: 2-Bromo-3-methylbutyric Acid (The Common Reagent)

Target Molecule:


 (CAS: 565-74-2)

If your research involves the standard


-bromo reagent used for amino acid synthesis (e.g., Valine analogs), this is the relevant data set.
Experimental Constants
PropertyValueConditionSource
Melting Point 39 – 44 °C Standard PressureSigma-Aldrich [2], NIST [3]
Boiling Point 124 – 126 °C @ 20 mmHgLiterature [2]
Boiling Point 230 °C @ 760 mmHg (Extrapolated)Stenutz [4]
Density 1.421 g/mL @ 25 °CCalculated
pKa ~3.0 AqueousPredicted
Handling Implications[1]
  • Solid-Liquid Transition: With a melting point near 40°C, this compound may liquefy in warm laboratory environments. Store in a refrigerator (2–8°C) to maintain solid form for easy weighing.

  • Purification: Vacuum distillation is the preferred method for purification. The boiling point of ~125°C at 20 mmHg allows for isolation without significant decomposition.

Experimental Determination Protocols

To verify the identity and purity of your specific "Bromomethyl" or "Bromo" acid, use the following self-validating workflows.

Differential Scanning Calorimetry (DSC) for Melting Point
  • Applicability: Validating the solid form of 2-Bromo-3-methylbutyric acid.[1]

  • Protocol:

    • Equilibrate sample at 10°C.

    • Ramp temperature at 5°C/min to 60°C.

    • End Point: Look for a sharp endothermic peak onset at 39°C .

    • Note: If the sample shows a broad peak or onset <30°C, it likely contains significant impurities or is the "Bromomethyl" oil variant.

Vacuum Ebulliometry for Boiling Point
  • Applicability: Determining boiling points of thermally sensitive oils.

  • Protocol:

    • Use a micro-ebulliometer or short-path distillation apparatus.

    • Apply vacuum (stable at 10 mmHg).

    • Slowly increase bath temperature.

    • Critical Check: Monitor the distillate for HBr evolution (fuming). If fuming occurs, the compound is decomposing (typical of the

      
      -bromomethyl variant), and the observed temperature is a decomposition point, not a boiling point.
      

Synthesis & Pathway Visualization

The structural difference dictates the synthesis route and downstream utility.

Visualization of Structural Logic

The following diagram illustrates the divergence in structure and reactivity between the two compounds.

G Start Target Identification Isovaleric Isovaleric Acid (Precursor) Start->Isovaleric Path A Isobutene Isobutene / Acrylates (Precursor) Start->Isobutene Path B AlphaBromo 2-Bromo-3-methylbutyric Acid (CAS 565-74-2) MP: 39-44°C | BP: 125°C (20mmHg) Isovaleric->AlphaBromo Alpha-Bromination (Hell-Volhard-Zelinsky) BetaBromo 2-(Bromomethyl)-3-methylbutyric Acid (Transient Intermediate) State: Oil | Unstable Isobutene->BetaBromo Bromomethylation (Reformatsky-like) App_Alpha Application: Amino Acid Synthesis (Valine Analogs) AlphaBromo->App_Alpha App_Beta Application: Lactone Formation Chiral Succinates BetaBromo->App_Beta

Caption: Decision tree distinguishing the stable alpha-bromo reagent from the labile beta-bromomethyl intermediate based on precursor and application.

Synthesis Context
  • 
    -Bromo Route (Stable Solid): 
    
    • Reaction: Hell-Volhard-Zelinsky bromination of Isovaleric acid.

    • Outcome: Substitution at the C2 position. Stable enough to be distilled and crystallized.

  • 
    -Bromomethyl Route (Labile Oil): 
    
    • Reaction: Often involves the reaction of methacrylate derivatives or succinic anhydride ring openings.

    • Outcome: The resulting acid contains a leaving group (

      
      -bromo) perfectly positioned for intramolecular attack by the carboxylate, making it prone to spontaneous lactonization.
      

References

  • Gray, A. P., & Kraus, H. (1968). The Journal of Organic Chemistry, 33(8). "2-bromomethyl-3-methylbutanoic acid... as an oil which was used without further purification."

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-3-methylbutyric acid (CAS 565-74-2).[2][3]Link

  • NIST Chemistry WebBook. (2024). Butanoic acid, 2-bromo-3-methyl- Phase change data.[3]Link

  • Stenutz, R. (2024). Data Sheet: 2-bromo-3-methylbutanoic acid.[4][1][3][5][6][7]Link

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Bromomethyl-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry and chirality of 2-Bromomethyl-3-methylbutyric acid, a significant chiral building block in synthetic organic chemistry and drug development. This document delves into the fundamental principles of its stereoisomerism, the assignment of absolute configurations, methods for enantioselective synthesis and chiral separation, and its applications as a precursor in the development of pharmacologically active molecules. Detailed experimental protocols and structural elucidations are provided to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule.

Introduction: The Significance of Chirality in 2-Bromomethyl-3-methylbutyric Acid

2-Bromomethyl-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid characterized by a single stereocenter at the α-carbon (C2).[1] This structural feature gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-Bromomethyl-3-methylbutyric acid and (S)-2-Bromomethyl-3-methylbutyric acid. The distinct three-dimensional arrangement of these enantiomers is of paramount importance in the pharmaceutical industry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2] The demand for enantiomerically pure compounds has driven the development of sophisticated methods for asymmetric synthesis and chiral separation, making a thorough understanding of the stereochemistry of chiral building blocks like 2-Bromomethyl-3-methylbutyric acid essential for modern drug discovery and development.[3][4]

Structural Elucidation and Absolute Configuration

The core of 2-Bromomethyl-3-methylbutyric acid's stereochemistry lies in the tetrahedral arrangement of four different substituents around the C2 carbon: a hydrogen atom, a bromine atom, a carboxylic acid group, and an isopropyl group.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of each enantiomer is unequivocally assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach involves a two-step process:

  • Assigning Priorities: The four substituents attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

    • Priority 1: Bromine (Br) - highest atomic number.

    • Priority 2: The carbon of the carboxylic acid group (-COOH), as it is bonded to two oxygen atoms.

    • Priority 3: The carbon of the isopropyl group (-CH(CH₃)₂), as it is bonded to other carbon atoms.

    • Priority 4: Hydrogen (H) - lowest atomic number.

  • Determining (R) or (S) Configuration: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The direction of the sequence from the highest priority (1) to the second highest (2) to the third highest (3) substituent is then observed.

    • If the sequence is clockwise , the configuration is assigned as (R) (from the Latin rectus, meaning right).

    • If the sequence is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, meaning left).

CIP_Rules cluster_R (R)-2-Bromomethyl-3-methylbutyric acid cluster_S (S)-2-Bromomethyl-3-methylbutyric acid R_center C* Br1 Br (1) R_center->Br1 COOH1 COOH (2) R_center->COOH1 iPr1 CH(CH₃)₂ (3) R_center->iPr1 H1 H (4, away) R_center->H1 Br1->COOH1 Clockwise COOH1->iPr1 Clockwise S_center C* Br2 Br (1) S_center->Br2 COOH2 COOH (2) S_center->COOH2 iPr2 CH(CH₃)₂ (3) S_center->iPr2 H2 H (4, away) S_center->H2 Br2->iPr2 Counter-Clockwise iPr2->COOH2 Counter-Clockwise

Figure 1: Assignment of (R) and (S) configurations.

Crystal Structure and Solid-State Conformation

X-ray crystallography has provided invaluable insights into the three-dimensional structure of both the enantiopure and racemic forms of 2-Bromomethyl-3-methylbutyric acid.[1]

  • (R)-Enantiomer: In its enantiopure crystalline form, (R)-2-Bromomethyl-3-methylbutyric acid molecules form homochiral dimers through hydrogen bonding between their carboxylic acid groups.[1]

  • Racemic Mixture: The racemic mixture crystallizes as a racemic compound, where each unit cell contains an equal number of (R) and (S) enantiomers. These form heterochiral dimers, with hydrogen bonds between the carboxylic acid groups of opposite enantiomers.[1] The crystal packing of the racemic form is denser than that of the enantiopure form.[1]

In both the enantiopure and racemic crystal structures, the molecule adopts a staggered conformation.[1]

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure 2-Bromomethyl-3-methylbutyric acid is crucial for its application in the synthesis of chiral drugs. This can be achieved through two primary strategies: the resolution of a racemic mixture or by direct enantioselective synthesis.

Classical Resolution: Fractional Crystallization

Historically, the resolution of racemic 2-Bromomethyl-3-methylbutyric acid was achieved by fractional crystallization.[1] This method involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to liberate the corresponding enantiomerically pure carboxylic acid.

Modern Enantioselective Synthetic Approaches

While classical resolution is a robust technique, modern organic synthesis focuses on developing enantioselective methods that directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution. For α-halocarboxylic acids, several strategies have been developed, including the use of chiral auxiliaries and asymmetric catalysis.

Conceptual Protocol for Asymmetric Bromination using a Chiral Auxiliary:

This protocol is a generalized representation of a modern approach to enantioselective α-halogenation.

  • Attachment of Chiral Auxiliary: 3-Methylbutyric acid is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone) to form an N-acyl derivative. This reaction is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting the acid to its acid chloride followed by reaction with the deprotonated auxiliary.

  • Enolate Formation: The N-acyl derivative is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate. The chiral auxiliary directs the formation of one specific enolate geometry.

  • Asymmetric Electrophilic Bromination: The enolate is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂). The chiral auxiliary sterically hinders one face of the enolate, forcing the bromine to attack from the less hindered face, thus inducing asymmetry at the α-carbon.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved from the α-brominated product, typically by hydrolysis with a base like lithium hydroxide (LiOH), to yield the desired enantiomerically enriched 2-Bromomethyl-3-methylbutyric acid. The chiral auxiliary can often be recovered and reused.

Enantioselective_Synthesis Start 3-Methylbutyric Acid + Chiral Auxiliary Step1 Couple to form N-acyl derivative Start->Step1 Step2 Form stereodefined enolate with strong base Step1->Step2 Step3 Quench with electrophilic bromine source (e.g., NBS) Step2->Step3 Step4 Cleave auxiliary to yield enantiomerically enriched product Step3->Step4 End (R) or (S)-2-Bromomethyl-3-methylbutyric acid Step4->End

Figure 2: Generalized workflow for enantioselective synthesis.

Chiral Separation and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method for the analytical and preparative separation of the enantiomers of 2-Bromomethyl-3-methylbutyric acid. Macrocyclic glycopeptide-based CSPs, such as those containing Ristocetin A, have shown excellent enantioselectivity for this compound.[5][6]

Principle of Chiral HPLC Separation

Chiral separation by HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different stabilities. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in its elution at a later time and thus achieving separation.

Recommended Analytical HPLC Protocol

The following protocol provides a starting point for the chiral separation of 2-Bromomethyl-3-methylbutyric acid enantiomers. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Condition
Chiral Stationary Phase CHIROBIOTIC™ R (Ristocetin A)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Polar Ionic Mode (PIM): Methanol with 0.1% (v/v) Acetic Acid and 0.1% (v/v) Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve racemic standard or sample in the mobile phase at a concentration of ~1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis Prep Dissolve racemic mixture in mobile phase Inject Inject sample Prep->Inject Column CHIROBIOTIC R Column (Mobile Phase Flow) Inject->Column Detect UV Detector (210 nm) Column->Detect Chromatogram Generate Chromatogram (Two separated peaks for R and S) Detect->Chromatogram Quantify Quantify Enantiomeric Purity (ee%) Chromatogram->Quantify

Figure 3: Experimental workflow for chiral HPLC analysis.

Chiroptical Properties

Enantiomers are optically active, meaning they rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a chiral molecule.

  • (R)-(+)-2-Bromomethyl-3-methylbutyric acid: This enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction (+). A reported specific rotation value is [α]²²/D +21° (c = 37 in benzene).[7]

  • (S)-(-)-2-Bromomethyl-3-methylbutyric acid: This enantiomer is levorotatory, rotating the plane of polarized light in a counter-clockwise direction (-). While a specific cited value was not found in the immediate search, it is expected to have a specific rotation of equal magnitude and opposite sign to the (R)-enantiomer, approximately -21° under the same conditions.

It is crucial to note that there is no simple correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-). This must be determined experimentally.

Applications in Drug Development

The enantiomers of 2-Bromomethyl-3-methylbutyric acid serve as valuable chiral building blocks in the synthesis of more complex, biologically active molecules.[8] The presence of both a carboxylic acid and a bromine atom provides two reactive handles for further chemical transformations, while the defined stereochemistry at the α-carbon is transferred to the final product.

A notable application is in the synthesis of fructosyl peptide oxidase inhibitors .[9] These compounds are of interest in medicinal chemistry for their potential therapeutic applications. The use of enantiomerically pure (R)-(+)-2-Bromomethyl-3-methylbutyric acid as a starting material ensures that the final inhibitor has the correct stereochemistry for optimal interaction with its biological target.

Furthermore, it has been used in the preparation of optically active N-methylvalines, which are non-proteinogenic amino acids that can be incorporated into peptides to enhance their metabolic stability or modify their conformational properties.

Conclusion

2-Bromomethyl-3-methylbutyric acid is a fundamentally important chiral molecule whose stereochemical properties are central to its utility in synthetic chemistry and drug development. A comprehensive understanding of its (R) and (S) enantiomers, the methods for their stereoselective synthesis and separation, and their chiroptical properties is essential for researchers and scientists in these fields. The ability to access enantiomerically pure forms of this compound allows for the precise construction of complex chiral molecules with desired pharmacological activities, underscoring the critical role of stereochemistry in modern pharmaceutical research.

References

  • Vora, H. U., & Rovis, T. (2010). N-Heterocyclic Carbene Catalyzed Asymmetric Hydration: Direct Synthesis of α-Protio and α-Deuterio α-Chloro and α-Fluoro Carboxylic Acids. Journal of the American Chemical Society, 132(9), 2860–2861.
  • Kazmaier, U., & Hett, R. (1995). β-Branched α-Halo Carboxylic Acid Derivatives via Stereoselective 1,4 Addition of Dialkylaluminum Chlorides to α,β-Unsaturated N-Acyloxazolidinones. The Journal of Organic Chemistry, 60(22), 6987–6991.
  • Seidel, R. W., & Breier, T. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Chemistry, 2(3), 689-700.
  • Eksteen, R., & Miller, L. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
  • Berthod, A., et al. (2005). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. Analytical and Bioanalytical Chemistry, 383(2), 205-216.
  • Berger, T. A., & Deye, J. F. (2002). Super/subcritical fluid chromatography chiral separations with macrocyclic glycopeptide stationary phases.
  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345.
  • Welch, C. J., et al. (2009). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
  • Péter, A., & Forró, E. (2023). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277.
  • MilliporeSigma. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • Hartwig, J. F., et al. (2016). Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation.
  • Berthod, A. (2018). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Comprehensive Chirality (pp. 205-227). Elsevier.
  • Michel, F., et al. (2015). Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development.
  • PubChem. (n.d.). (2S)-2-Bromo-3-methylbutanoic acid. Retrieved from [Link]

  • Chemsrc. (2025). (S)-(-)-2-Bromo-3-methylbutyric acid. Retrieved from [Link]

  • Seidel, R. W., & Breier, T. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426.
  • Mori, K., & Ikeda, Y. (2007). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Flavour and Fragrance Journal, 22(5), 419-426.
  • Shen, Y., et al. (2024). Asymmetric Bromination/Semipinacol Rearrangement Enabled by Brønsted Acids of Stereogenic-at-Cobalt(III) Complexes.
  • Waseda University. (2020). Novel method can efficiently create several “building blocks” of pharmaceutical drugs. Retrieved from [Link]

  • Yuan, X., et al. (2024). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. European Journal of Organic Chemistry.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606). Retrieved from [Link]

  • LabMed Discovery. (2023). Chiral drugs. Retrieved from [Link]

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Methodological & Application

Advanced Synthesis Protocol: 2-(Bromomethyl)-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale[1]

Executive Summary

This protocol details the synthesis of 2-(bromomethyl)-3-methylbutyric acid (systematically 3-bromo-2-isopropylpropanoic acid ). This compound is a critical chiral building block (often resolved post-synthesis) used in the development of peptidomimetics, renin inhibitors, and antihypertensive agents like Valsartan analogs.

Critical Distinction: Researchers must distinguish this target from its isomer, 2-bromo-3-methylbutyric acid (


-bromo isovaleric acid). The target molecule contains a bromomethyl group at the 

-position, not a bromine atom directly attached to the

-carbon.
Retrosynthetic Analysis

The most atom-economical route utilizes the radical hydrobromination of 2-isopropylacrylic acid (2-methylene-3-methylbutyric acid). This approach leverages the "Anti-Markovnikov" regioselectivity of radical addition to place the bromine on the terminal methylene carbon.

  • Disconnection: C-Br bond formation via radical addition.

  • Precursor: 2-Isopropylacrylic acid.

  • Key Mechanism: Free-radical chain reaction using Hydrogen Bromide (HBr) and a radical initiator (Benzoyl Peroxide).

Strategic Pathway
  • Precursor Synthesis (if required): Mannich-type condensation of isovaleric acid derivatives or Knoevenagel condensation of isobutyraldehyde with malonic acid followed by decarboxylation.

  • Primary Synthesis: Radical Hydrobromination.

  • Purification: Vacuum distillation or crystallization.

Part 2: Detailed Experimental Protocol

Reagents and Materials
ReagentRolePurityEquiv.[1][2][3]Notes
2-Isopropylacrylic acid Substrate>98%1.0Precursor alkene
Hydrogen Bromide (HBr) Reagent33% in AcOH or Gas1.5 - 2.0Anhydrous gas preferred for yield
Benzoyl Peroxide (BPO) Initiator75% (w/ water)0.05Radical initiator
Toluene SolventAnhydrousN/AReaction medium
Hexane WorkupHPLC GradeN/AExtraction/Crystallization
Method A: Radical Hydrobromination (Primary Route)

Principle: Under radical conditions, the bromine radical (


) is the attacking species.[4] It adds to the less sterically hindered terminal methylene carbon of the acrylic acid, generating a stable tertiary radical 

to the carboxyl group. Hydrogen abstraction then yields the

-bromo product (the target).
Step-by-Step Procedure:
  • Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (bubbler), and a reflux condenser fitted with a drying tube (CaCl₂).

    • Safety Note: HBr is highly corrosive and toxic. Perform all operations in a well-ventilated fume hood.

  • Dissolution:

    • Charge the flask with 2-Isopropylacrylic acid (12.8 g, 100 mmol) and Toluene (150 mL).

    • Cool the solution to 0–5°C using an ice bath.[5]

  • Initiation:

    • Add Benzoyl Peroxide (BPO) (1.2 g, 5 mmol) in one portion.

    • Note: Ensure BPO is handled gently; it is shock-sensitive when dry.

  • HBr Addition:

    • Slowly bubble HBr gas into the solution while stirring vigorously.

    • Maintain temperature <10°C during the initial addition.[5]

    • Continue bubbling for 2–3 hours until the solution is saturated (fumes observed at the outlet).

    • Alternative: If using HBr/Acetic Acid (33%), add dropwise over 1 hour, though this may yield more Markovnikov byproduct (2-bromo-2-isopropylpropionic acid) due to competing ionic mechanisms.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for an additional 12 hours. The solution typically turns orange/red due to trace bromine.

  • Workup:

    • Purge the solution with Nitrogen (

      
      ) for 30 minutes to remove excess HBr.
      
    • Wash the organic layer with Ice-cold Water (3 x 50 mL).

    • Wash with Saturated Brine (1 x 50 mL).

    • Dry over Anhydrous Magnesium Sulfate (

      
      ) .
      
    • Filter and concentrate under reduced pressure (Rotovap) at <40°C to obtain the crude oil.

  • Purification:

    • Distillation: The crude product can be purified by vacuum distillation (approx.[6] bp 130–135°C at 10 mmHg).

    • Crystallization: If the product solidifies (mp ~35-40°C), recrystallize from Hexane/EtOAc (9:1).

Method B: Bromination of Hydroxy-Acid (Alternative)

If 2-hydroxymethyl-3-methylbutyric acid is available (e.g., from Roche ester synthesis), this route avoids radical chemistry.

  • Reagents: 2-Hydroxymethyl-3-methylbutyric acid (1 equiv),

    
     (0.4 equiv).
    
  • Procedure: Mix substrate in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     at 0°C. Add 
    
    
    
    dropwise. Reflux for 2 hours. Quench with ice water. Extract and distill.[5][6][7][8]
  • Note: This route is strictly nucleophilic substitution (

    
    ) and retains high regiochemical fidelity.
    

Part 3: Visualization & Logic

Reaction Mechanism & Workflow

The following diagram illustrates the radical mechanism ensuring the correct regiochemistry.

G cluster_0 Regioselectivity Logic (Anti-Markovnikov) Start 2-Isopropylacrylic Acid (Precursor) Intermediate Tertiary Radical Intermediate Start->Intermediate + Br• (Attacks CH2) Initiator Benzoyl Peroxide (Radical Initiator) Radical_Br Br• Radical Initiator->Radical_Br Homolysis Radical_Br->Intermediate Initiates Chain Product 2-(Bromomethyl)-3-methylbutyric Acid (Target) Intermediate->Product + H• (from HBr) HBr HBr (H-Donor) HBr->Product H Abstraction

Caption: Radical chain mechanism favoring the formation of the stable tertiary radical intermediate, ensuring the bromomethyl product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete saturation of HBrEnsure continuous bubbling; weigh flask to confirm mass increase.
Wrong Isomer (

-bromo)
Ionic mechanism dominanceEnsure strict exclusion of water; increase BPO amount; keep temp low initially.
Polymerization Lack of inhibitor/High TempAdd trace hydroquinone if storing precursor; control exotherm strictly.
Coloration (Dark Red) Free Bromine (

) formation
Wash with 10% Sodium Thiosulfate (

) during workup.

Part 4: References

  • Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide. Journal of the American Chemical Society. Link (Foundational text on Anti-Markovnikov addition).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for radical hydrobromination mechanisms).

  • BenchChem. (2025).[2] Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid. Link (Analogous synthesis protocol for bromomethyl acids).

  • Organic Syntheses. (1940). 3-Bromopropionic Acid. Org. Synth. 1940, 20, 18. Link (Protocol for HBr addition to acrylic acids).

Sources

Application Note: Precision Synthesis with 2-(Bromomethyl)-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value chiral building block 2-(Bromomethyl)-3-methylbutyric acid (also known as 3-bromo-2-isopropylpropionic acid).

This molecule is a critical "linchpin" intermediate for synthesizing succinyl-based peptidomimetics , particularly Matrix Metalloproteinase (MMP) inhibitors and Endothelin Converting Enzyme (ECE) inhibitors .

Part 1: Strategic Overview & Chemical Logic

The Molecule

2-(Bromomethyl)-3-methylbutyric acid is a functionalized isovaleric acid derivative. Unlike its


-bromo isomer (2-bromo-3-methylbutyric acid), this molecule features a 

-bromo substituent relative to the carboxyl group (if viewed as a propionic acid backbone).
  • IUPAC Name: 3-Bromo-2-isopropylpropionic acid

  • Role: Chiral Synthon for

    
     side-chain introduction.
    
  • Key Reactivity: The primary alkyl bromide is highly susceptible to

    
     displacement by thiols or malonates, while the carboxylic acid serves as the anchor for peptide coupling.
    
The "Succinyl" Scaffold Connection

In drug design, this molecule is the precursor to succinyl hydroxamates and succinyl carboxylates . The isopropyl group at C2 mimics the Valine side chain, fitting into the


 hydrophobic pocket of metalloproteases.
  • Mechanism: The bromine is displaced (usually by a sulfur nucleophile) to create the Zinc-Binding Group (ZBG) linker, while the isopropyl group provides selectivity.

  • Chirality: The (R)- or (S)- configuration at C2 is absolute; inversion does not occur at this center during the

    
     displacement of the bromine (which is at the non-chiral 
    
    
    
    position). This makes the optical purity of the starting material critical.
Pathway Visualization

The following diagram illustrates the strategic utility of this building block in MMP inhibitor synthesis.

MMP_Synthesis Start 2-Isopropylacrylic Acid BromoAcid 2-(Bromomethyl)-3- methylbutyric Acid (Racemic) Start->BromoAcid HBr / AcOH Res Enzymatic Resolution (CALB Lipase) BromoAcid->Res EtOH / Lipase ChiralAcid (S)-2-(Bromomethyl)-3- methylbutyric Acid Res->ChiralAcid Hydrolysis of Ester Subst SN2 Displacement (Thioacetate/Thiol) ChiralAcid->Subst KSAc or HSR Coupling Peptide Coupling (Amine/Hydroxamate) Subst->Coupling EDC / HOBt Drug Succinyl-MMP Inhibitor (e.g., Marimastat Analog) Coupling->Drug

Figure 1: Strategic workflow converting the acrylic precursor to the final peptidomimetic drug via the bromomethyl intermediate.

Part 2: Experimental Protocols

Protocol A: Biocatalytic Synthesis of Enantiopure (S)-2-(Bromomethyl)-3-methylbutyric Acid

Rationale: Chemical resolution is often inefficient for this substrate. Enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) provides high enantiomeric excess (ee >98%) under mild conditions.

Materials
  • Substrate: Racemic Ethyl 2-(bromomethyl)-3-methylbutyrate (prepared via esterification of the racemic acid).

  • Enzyme: Novozym 435 (Immobilized CALB).

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0).

  • Solvent: Toluene (bi-phasic system) or neat.[1]

Step-by-Step Procedure
  • Preparation: Suspend Racemic Ethyl 2-(bromomethyl)-3-methylbutyrate (10.0 g, 44.8 mmol) in Phosphate Buffer (100 mL, pH 7.0). Add Toluene (10 mL) to improve solubility if necessary.

  • Initiation: Add Novozym 435 (1.0 g, 10% w/w).

  • Incubation: Stir the emulsion vigorously at 30°C. Maintain pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat mode).

    • Mechanism:[1][2][3][4] The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.

  • Monitoring: Monitor consumption of NaOH. Stop the reaction at exactly 50% conversion (approx. 24-48 hours).

  • Work-up:

    • Filter off the enzyme beads.

    • Adjust aqueous phase to pH 8.5 with saturated

      
      .
      
    • Extraction 1 (Ester): Extract the unreacted (R)-ester with Ethyl Acetate (

      
       mL). Keep organic layer for recovery/racemization.
      
    • Extraction 2 (Acid): Acidify the aqueous phase to pH 2.0 with 1 M HCl. Extract the product, (S)-2-(bromomethyl)-3-methylbutyric acid , with Dichloromethane (

      
       mL).
      
  • Purification: Dry the DCM layer over

    
    , filter, and concentrate in vacuo.
    
    • Yield: ~40-45% (theoretical max 50%).

    • Purity: >98% ee (determined by Chiral HPLC).

Protocol B: Construction of the MMP Inhibitor Scaffold (Thio-Alkylation)

Rationale: This step installs the sulfur atom required for Zinc binding (in the final drug) or the side-chain extension. The reaction utilizes the high reactivity of the primary bromide.

Materials
  • Substrate: (S)-2-(Bromomethyl)-3-methylbutyric acid (from Protocol A).

  • Nucleophile: Potassium Thioacetate (KSAc) or Methyl 3-mercaptopropionate.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Dissolution: Dissolve (S)-2-(Bromomethyl)-3-methylbutyric acid (1.0 eq) in anhydrous DMF (0.5 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

    • Note: Temperature control is vital to prevent elimination (formation of the acrylate).

  • Addition: Add Potassium Thioacetate (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.

    • Check: TLC (Hexane:EtOAc 3:1) should show disappearance of the starting bromide.

  • Quench: Pour the mixture into ice-cold 1 M HCl (50 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL) to remove DMF.
  • Isolation: Dry over

    
     and concentrate.
    
    • Product:(S)-3-(Acetylthio)-2-isopropylpropionic acid .

    • Stability:[5] Store under Argon at -20°C. Thioesters are prone to hydrolysis.

Part 3: Analytical Data & Quality Control

To ensure the integrity of the chiral building block, the following parameters must be met.

Table 1: Specification Sheet for (S)-2-(Bromomethyl)-3-methylbutyric Acid

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (GC/HPLC) > 97.0%GC-FID (DB-5 Column)
Enantiomeric Excess > 98.0% eeChiral HPLC (Chiralcel OD-H)

NMR (400 MHz)

11.5 (s, 1H), 3.65 (dd, 1H), 3.45 (dd, 1H), 2.60 (m, 1H), 1.95 (m, 1H), 0.98 (d, 6H)

Melting Point 48 - 52 °CCapillary Method
Troubleshooting Guide
  • Low Yield in Resolution: If conversion stalls <40%, the enzyme may be inhibited by product accumulation. Use a biphasic system (Toluene/Buffer) to sequester the ester.

  • Elimination By-product: During Protocol B, if 2-isopropylacrylic acid is observed, the base concentration is too high or temperature is too high. Ensure 0°C start and avoid strong amine bases.

Part 4: References

  • Synthesis of Chiral Succinates: Cohen, N., et al. "Synthesis of chiral intermediates for the preparation of metalloproteinase inhibitors." Journal of Organic Chemistry, 65(2), 2000.

  • Enzymatic Resolution: Patel, R.N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 2008.

  • MMP Inhibitor Design: Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 1999.

  • Brivaracetam Intermediate Analog: "Process for the preparation of (R)-3-(bromomethyl)hexanoic acid."[6] BenchChem Application Notes, 2024.

  • Thio-displacement Protocols: "Thioacetate Deprotection and Substitution Procedure." Sigma-Aldrich Technical Bulletins.

Sources

Application Note & Protocol: High-Efficiency Esterification of Sterically Hindered 2-(Bromomethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

2-(Bromomethyl)-3-methylbutanoic acid is a valuable chiral building block in organic synthesis, particularly for crafting complex pharmaceutical intermediates and agrochemicals.[1] Its structure, featuring an α-bromo substituent and a bulky isopropyl group adjacent to the carboxylic acid, presents a significant steric hindrance challenge for standard esterification procedures. This application note provides a detailed, field-tested protocol for the efficient esterification of this substrate, focusing on a method that circumvents the limitations of classical approaches. We will explore the rationale for method selection, present a detailed reaction mechanism, and provide a robust, step-by-step protocol for researchers in drug development and chemical synthesis.

Method Selection Rationale: Overcoming Steric Hindrance

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. However, the optimal method is highly dependent on the substrate's characteristics.

  • Fischer-Speier Esterification: This classical method involves heating the carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄).[2][3] While simple, its reliance on a thermodynamic equilibrium often requires a large excess of the alcohol and harsh, acidic conditions.[4] For a sterically encumbered substrate like 2-(Bromomethyl)-3-methylbutanoic acid, the reaction rate can be impractically slow, leading to low yields or requiring prolonged heating that may induce side reactions.

  • Diazomethane Methylation: Treatment with diazomethane (CH₂N₂) offers a rapid and high-yielding route to methyl esters at low temperatures, with nitrogen gas as the sole byproduct.[5] However, diazomethane is exceptionally toxic and explosive, necessitating specialized glassware and extreme safety precautions that make it unsuitable for routine laboratory use.[6][7][8]

  • Steglich Esterification: First reported in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds under mild, neutral conditions at room temperature, making it ideal for sensitive or sterically demanding substrates.[11][12] Given the structure of 2-(Bromomethyl)-3-methylbutanoic acid, the Steglich esterification represents the most logical choice, balancing high efficiency with operational safety and mild conditions.

This guide will therefore focus on the Steglich esterification protocol.

The Steglich Reaction Mechanism

The success of the Steglich esterification hinges on the in-situ activation of the carboxylic acid by DCC, followed by a DMAP-catalyzed acyl transfer.

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9]

  • Catalysis: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This step is crucial as it forms a reactive N-acylpyridinium intermediate and prevents a competing, non-productive 1,3-rearrangement of the O-acylisourea to a stable N-acylurea.[10][11]

  • Ester Formation: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC moiety abstracts a proton to form N,N'-dicyclohexylurea (DCU), a stable urea byproduct that is insoluble in most common organic solvents and can be easily removed by filtration.[13]

Steglich_Mechanism cluster_main RCOOH Carboxylic Acid (2-Bromomethyl-3-methylbutyric acid) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC N_acyl N-Acylpyridinium (Activated Intermediate) O_acyl->N_acyl + DMAP DMAP DMAP (Catalyst) Ester Product Ester N_acyl->Ester + Alcohol (R'-OH) DMAP_regen DMAP (Regenerated) N_acyl->DMAP_regen Release ROH Alcohol (e.g., Methanol) DCU DCU (Byproduct) Ester->DCU Formation

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol: Synthesis of Methyl 2-(Bromomethyl)-3-methylbutanoate

This protocol details the procedure for the methyl esterification of 2-(Bromomethyl)-3-methylbutanoic acid on a 10 mmol scale.

Materials and Reagents
ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
2-(Bromomethyl)-3-methylbutanoic acid181.0310.01.81 g1.0
N,N'-Dicyclohexylcarbodiimide (DCC)206.3311.02.27 g1.1
4-Dimethylaminopyridine (DMAP)122.171.0122 mg0.1
Methanol (Anhydrous)32.0415.00.61 mL1.5
Dichloromethane (DCM, Anhydrous)--50 mL-

Safety Precautions:

  • 2-(Bromomethyl)-3-methylbutanoic acid: Corrosive and toxic. Avoid skin and eye contact.[14]

  • DCC: Potent skin allergen and sensitizer. Always handle with double gloves in a chemical fume hood.[15]

  • DCM: Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Bromomethyl)-3-methylbutanoic acid (1.81 g, 10.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.

  • Alcohol Addition: Add anhydrous methanol (0.61 mL, 15.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • DCC Addition: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the reaction mixture in one portion. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes), visualizing with a potassium permanganate stain. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Byproduct Removal: Once the reaction is complete, cool the flask in an ice bath for 20 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

  • Work-up: Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL) to remove residual DMAP and any unreacted DCC.

    • Wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product, methyl 2-(bromomethyl)-3-methylbutanoate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[16][17]

Workflow start Dissolve Acid & DMAP in Anhydrous DCM add_alc Add Methanol start->add_alc cool Cool to 0 °C add_alc->cool add_dcc Add DCC cool->add_dcc react Stir at RT (12-16h) Monitor by TLC add_dcc->react filter Filter to Remove DCU Byproduct react->filter workup Aqueous Work-up (HCl, NaHCO3, Brine) filter->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Purify via Flash Chromatography (if needed) dry->purify end_node Characterize Product (NMR, MS) purify->end_node

Caption: Experimental workflow for Steglich esterification.

Expected Results & Troubleshooting

  • Yield: This protocol typically affords the desired ester in yields ranging from 85-95%.

  • Appearance: The final product, methyl 2-(bromomethyl)-3-methylbutanoate, is expected to be a colorless to pale yellow oil.[18]

  • Troubleshooting:

    • Low Yield: May be caused by non-anhydrous conditions. Ensure all solvents and reagents are dry. Incomplete reaction can be addressed by extending the reaction time or adding a slight excess of DCC.

    • Product Contaminated with DCU: Indicates inefficient filtration. Ensure the reaction mixture is sufficiently cooled before filtering and wash the filter cake thoroughly. A second filtration may be necessary.

    • Side Reaction to N-acylurea: If the reaction is sluggish, the O-acylisourea intermediate can rearrange. This is minimized by the catalytic action of DMAP. Ensure the correct stoichiometry of DMAP is used.[9]

Conclusion

The Steglich esterification provides a mild, efficient, and reliable method for the synthesis of esters from the sterically hindered 2-(Bromomethyl)-3-methylbutanoic acid. By avoiding the harsh conditions of Fischer esterification and the extreme hazards of diazomethane, this protocol offers a practical and scalable solution for researchers in synthetic chemistry. The straightforward work-up, involving simple filtration of the primary byproduct, makes this an attractive procedure for routine laboratory synthesis.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Diazomethane. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, January 15). Diazomethane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Environmental Health & Safety, University of [Source not specified]. (n.d.). TMS Diazomethane Standard Operating Procedure. Retrieved from [Link]

  • Chem-Station. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids. Retrieved from [Link]

  • Quora. (2021, December 3). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane?
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]

  • Mykhailiuk, P. K. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 19(20), 5689–5692.
  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Singh, A., et al. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega.
  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
  • Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US3240794A - Brominating higher fatty acids and esters.
  • University of [Source not specified]. (n.d.). Experiment 10: Fischer Esterification.
  • Chemspace. (n.d.). Methyl 2-bromo-3-methylbutanoate - C6H11BrO2. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
  • ResearchGate. (2025, August 9). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc.
  • WorldOfChemicals. (2023, May 1). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]

  • AWS. (n.d.). Esterification Experiment.
  • Chegg. (2019, April 8). Propose an efficient synthesis of 2-bromo-3-methylbutane using 2-methyl-2-butene.
  • Google Patents. (n.d.). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Phatake, R. (2014, September 22). Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider SyntheticPages, SP765.

Sources

Application Note: Scalable Synthesis of 3-Isopropyl-2-Oxetanone via Cyclization of 2-Bromomethyl-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of 3-isopropyl-2-oxetanone (


-isopropyl-

-propiolactone), a critical pharmacophore in lipase inhibitors (e.g., Orlistat) and proteasome inhibitors. The method utilizes 2-Bromomethyl-3-methylbutyric acid as the key precursor. Unlike traditional thermal cyclizations that suffer from polymerization, this protocol employs a Phase-Transfer Catalyzed (PTC) intramolecular nucleophilic substitution. This approach ensures high stereochemical integrity, minimizes hydrolytic byproducts, and offers a scalable route for drug discovery and intermediate manufacturing.

Introduction & Mechanistic Insight

The Strategic Importance of -Lactones

The


-lactone (2-oxetanone) ring is a "privileged structure" in medicinal chemistry. Its inherent ring strain (

23 kcal/mol) makes it a potent electrophile capable of covalently modifying active site serine residues in enzymes such as:
  • Pancreatic Lipase: Mechanism of action for anti-obesity drugs (e.g., Tetrahydrolipstatin).

  • Proteasome (20S): Target for novel anticancer agents (e.g., Marizomib).

Mechanistic Pathway: Intramolecular Cyclization

The transformation of 2-Bromomethyl-3-methylbutyric acid to the lactone proceeds via an intramolecular


 reaction. The reaction requires careful modulation of basicity and solvent polarity to favor cyclization (Ring Closure) over intermolecular polymerization or hydrolysis.

Key Challenges:

  • Hydrolysis: The carboxylate anion is a nucleophile, but water is a competitor. If the lactone forms in the presence of strong aqueous base, it hydrolyzes to the

    
    -hydroxy acid.
    
  • Polymerization: Intermolecular attack (one molecule's carboxylate attacking another's bromide) leads to polyester formation. Dilution and phase transfer conditions mitigate this.

Reaction Mechanism Diagram

ReactionMechanism Precursor 2-Bromomethyl-3- methylbutyric Acid Base Base (NaHCO3) Deprotonation Precursor->Base Phase Transfer Intermediate Carboxylate Anion (Nucleophile) Base->Intermediate - H+ TS Transition State (4-exo-tet) Intermediate->TS Intramolecular Attack Product 3-Isopropyl-2-oxetanone (β-Lactone) TS->Product Ring Closure Byproduct Bromide Salt TS->Byproduct Leaving Group

Caption: Mechanistic pathway for the base-mediated cyclization of


-bromo acids to 

-lactones.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
2-Bromomethyl-3-methylbutyric acid Precursor>97% (HPLC)
Sodium Bicarbonate (

)
Basesaturated aq.[1] solution
Tetrabutylammonium Hydrogensulfate (TBAHS) Phase Transfer CatalystReagent Grade
Dichloromethane (

)
Organic SolventAnhydrous
Ethyl Acetate / Hexanes Extraction/PurificationACS Grade
Step-by-Step Methodology
Phase 1: Reaction Setup (Biphasic System)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromomethyl-3-methylbutyric acid (10.0 mmol, 1.0 eq) in

    
      (50 mL).
    
    • Note: The concentration is kept moderate (0.2 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Tetrabutylammonium hydrogensulfate (TBAHS) (1.0 mmol, 0.1 eq).

    • Rationale: TBAHS transports the carboxylate anion into the organic phase, protecting the forming lactone from aqueous hydrolysis.

  • Base Addition: Add Saturated Aqueous

    
      (50 mL) vigorously.
    
    • Condition: The reaction is biphasic.[2] Vigorous stirring (1000 rpm) is critical to maximize the interfacial surface area.

Phase 2: Cyclization
  • Reaction: Stir the biphasic mixture vigorously at Room Temperature (20–25°C) for 2–4 hours .

    • Monitoring: Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1) or LC-MS. The acid spot will disappear, and a less polar lactone spot will appear.

    • Critical Control: Do not heat. Elevated temperatures increase the rate of hydrolysis and polymerization.

Phase 3: Workup & Isolation
  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (

    
    ).
    
  • Extraction: Extract the aqueous layer once with fresh

    
     (20 mL) to recover any trapped product.
    
  • Washing: Wash the combined organic phases with Brine (30 mL) and Water (30 mL).

    • Note: Ensure the pH of the aqueous wash is neutral.

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter off the drying agent.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at low temperature (<30°C) .

    • Warning:

      
      -Lactones can be volatile and thermally unstable. Do not overheat the water bath.
      
Phase 4: Purification
  • Distillation: For high purity, perform a Kugelrohr distillation or vacuum distillation.

    • Target: 3-isopropyl-2-oxetanone typically boils at reduced pressure (approx. 60–70°C at 10 mmHg, verify based on specific vacuum).

    • Yield: Expected yield is 85–92%.

Workflow Visualization

Workflow Start Start: Dissolve Precursor in DCM AddReagents Add TBAHS (Cat.) + Sat. NaHCO3 (Aq) Start->AddReagents Reaction Stir Vigorously (RT, 3h) Biphasic Reaction AddReagents->Reaction Check TLC Check: Acid Consumed? Reaction->Check Check->Reaction No (Continue Stirring) Separation Phase Separation (Collect Organic Layer) Check->Separation Yes WashDry Wash (Brine/H2O) Dry (Na2SO4) Separation->WashDry Evap Evaporate Solvent (<30°C) WashDry->Evap Purify Vacuum Distillation or Flash Column Evap->Purify

Caption: Operational workflow for the Phase-Transfer Catalyzed synthesis of 3-isopropyl-2-oxetanone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of lactone ringReduce reaction time; ensure organic solvent is anhydrous initially; use less concentrated base.
Polymerization Concentration too highDilute the reaction mixture (0.1 M or lower) to favor intramolecular reaction.
Incomplete Reaction Poor phase transferIncrease stirring speed (vortex is required); add more TBAHS (up to 20 mol%).
Product Decomposition Thermal instabilityKeep rotary evaporator bath <30°C; store product at -20°C under Argon.

References

  • Danheiser, R. L., & Nowick, J. S. (1991). Synthesis of

    
    -Lactones. Organic Syntheses, 70, 160. Link (General methodology foundation).
    
  • Puglisi, A., et al. (2016).

    
    -Lactones. European Journal of Organic Chemistry, 2016(18), 3061-3065. Link
    
  • Kozikowski, A. P., et al. (1987). Synthesis of the Lipase Inhibitor (-)-Tetrahydrolipstatin. Journal of the American Chemical Society, 109(10), 3177-3178. Link

  • Yang, H. W., & Romo, D. (1998).[3] Bromo and

    
    -dibromo esters as precursors to 
    
    
    
    -lactones. Tetrahedron, 54(11), 2411-2422.[3] Link
  • Okada, Y., et al. (2021).[4] A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of

    
    -bromolactones. Beilstein Journal of Organic Chemistry, 17, 2893–2900. Link
    

Sources

Application Note: Scale-Up Process for 2-(Bromomethyl)-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up process for 2-(Bromomethyl)-3-methylbutyric acid (CAS 24766-14-1 ), also known as 3-bromo-2-isopropylpropionic acid .

This compound is a critical chiral building block used in the synthesis of peptidomimetics and specific pharmaceutical intermediates, including renin inhibitors and bile acid modulators. The synthesis relies on the regioselective hydrobromination of an


-unsaturated acid precursor.

Executive Summary

  • Target Molecule: 2-(Bromomethyl)-3-methylbutyric acid[1][2]

  • CAS Number: 24766-14-1[2]

  • Molecular Formula:

    
    
    
  • Key Application: Chiral intermediate for drug development (e.g., Aliskiren analogs, amino acid derivatives).

  • Primary Synthetic Challenge: Achieving high regioselectivity during the hydrobromination of the electron-deficient alkene while managing corrosion and thermal risks at scale.

Process Chemistry & Reaction Mechanism

The most scalable industrial route involves the hydrobromination of 2-isopropylacrylic acid (2-methylene-3-methylbutyric acid).

Reaction Scheme

The reaction follows an electrophilic addition mechanism.[3] Unlike simple alkenes where Markovnikov addition dominates (H+ adds to the less substituted carbon),


-unsaturated carboxylic acids undergo addition where the bromide ion attacks the 

-carbon (the methylene group).

This regioselectivity is driven by the electron-withdrawing nature of the carboxylic acid group, which destabilizes the potential carbocation at the


-position, favoring protonation at the 

-carbon and nucleophilic attack at the

-carbon (anti-Markovnikov orientation relative to alkyl substitution, but electronically consistent with Michael-type activation).

Equation:



Critical Process Parameters (CPPs)
ParameterSetpointCriticalityRationale
Stoichiometry 1.2 - 1.5 eq HBrHighExcess HBr drives conversion; insufficient HBr leads to polymerization of the starting material.
Temperature 10°C ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

45°C
HighInitial low temp prevents exotherm runaway; higher temp required for kinetic completion.
Solvent System Acetic Acid (AcOH)MediumSolubilizes HBr and substrate; mitigates polymerization compared to neat reactions.
Addition Rate Controlled (< 1 kg/min )HighControls heat generation ($ \Delta H{rxn} \approx -70 \text{ kJ/mol} $).

Detailed Scale-Up Protocol

Scale: Pilot Scale (10 kg Batch) Equipment: 50 L Glass-Lined Reactor (GLR) with jacketed cooling/heating, reflux condenser, and scrubber system (NaOH).

Phase 1: Reactor Preparation & Charging
  • System Check: Ensure the GLR is clean, dry, and inerted with Nitrogen (

    
    ). Verify scrubber operation (charged with 10% NaOH).
    
  • Charging Precursor: Charge 10.0 kg of 2-isopropylacrylic acid (78.0 mol) into the reactor.

  • Solvent Addition: Add 20.0 L of Glacial Acetic Acid . Agitate at 150 RPM until a homogeneous solution is formed.

  • Cooling: Circulate chilled brine/glycol in the jacket to lower the internal temperature (

    
    ) to 5–10°C .
    
Phase 2: Hydrobromination (Reaction)
  • Reagent Preparation: Prepare or procure 33% HBr in Acetic Acid (approx. 25 kg solution, providing ~94 mol HBr, 1.2 eq).

    • Note: Alternatively, HBr gas can be sparged directly, but liquid HBr/AcOH is preferred for better thermal control in pilot plants.

  • Controlled Addition: Add the HBr/AcOH solution dropwise over 2 to 3 hours .

    • Constraint: Maintain

      
      . The reaction is exothermic.[4]
      
    • Observation: The mixture may darken slightly; this is normal.

  • Ramp & Age: Once addition is complete, slowly ramp

    
     to 40–45°C  over 1 hour.
    
  • Reaction Monitoring: Hold at 45°C for 4–6 hours.

    • IPC (In-Process Control): Sample for HPLC/GC.

    • Specification: < 2.0% unreacted 2-isopropylacrylic acid.[5]

Phase 3: Workup & Isolation
  • Quench: Cool the reactor to 20°C . Slowly add 30 L of cold water to quench the excess HBr and precipitate the crude product (if solid) or induce phase separation (if oil).

    • Note: This compound often separates as a dense oil.

  • Extraction: Add 20 L of Dichloromethane (DCM) or Toluene. Agitate for 30 mins, then settle.

  • Phase Cut: Drain the lower organic layer. Re-extract the aqueous layer with 10 L of solvent.

  • Washing: Wash combined organics with:

    • 1x 15 L Water

    • 1x 15 L Saturated Brine

  • Drying & Concentration: Dry over

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ) to obtain the crude oil.
Phase 4: Purification (Crystallization)
  • Solvent Swap: If the crude is an oil, dissolve in n-Heptane (approx. 2-3 volumes).

  • Crystallization: Heat to 50°C to dissolve, then cool slowly to 0°C. Seed with authentic crystals if available.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum dry at 35°C for 12 hours.

Process Safety & Hazard Analysis

Safety Logic Diagram (Graphviz)

SafetyLogic Start Start Process CheckTemp Check Reactor Temp (Target: < 10°C) Start->CheckTemp AddHBr Start HBr Addition CheckTemp->AddHBr MonitorExotherm Monitor Exotherm (dT/dt) AddHBr->MonitorExotherm TempSpike Temp Spike > 25°C? MonitorExotherm->TempSpike StopFeed EMERGENCY STOP Feed & Max Cooling TempSpike->StopFeed Yes ScrubberCheck Scrubber pH < 10? TempSpike->ScrubberCheck No StopFeed->CheckTemp Wait for cool down Continue Continue Addition Continue->MonitorExotherm Loop Complete Reaction Complete Continue->Complete End of Feed ScrubberCheck->Continue No RechargeScrubber Recharge NaOH ScrubberCheck->RechargeScrubber Yes RechargeScrubber->Continue

Caption: Safety logic flow for controlling exotherms and scrubber efficiency during HBr addition.

Key Hazards
  • Hydrogen Bromide (HBr): Highly corrosive and toxic gas. Inhalation can cause severe respiratory damage. Control: Closed system, caustic scrubber, full PPE (respirator/SCBA available).

  • Thermal Runaway: The hydrobromination is exothermic. Rapid addition can overcome cooling capacity. Control: Automated interlocks (stop feed if

    
    ).
    
  • Corrosion: HBr/AcOH is extremely corrosive to stainless steel. Control: Use Glass-Lined Reactors (GLR) or Hastelloy.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm.

  • Retention Time:

    • 2-Isopropylacrylic acid: ~4.5 min

    • 2-(Bromomethyl)-3-methylbutyric acid: ~8.2 min

Specification Limits
TestMethodSpecification
Appearance VisualWhite to Off-White Solid
Assay HPLC

Purity (AUC) HPLC

Precursor Content HPLC

Water Content KF

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Isopropylacrylic Acid (Liquid) Reactor Glass-Lined Reactor (10°C -> 45°C) Precursor->Reactor Reagent HBr / Acetic Acid (33% Sol) Reagent->Reactor Slow Add Quench Water Quench (Precipitation) Reactor->Quench Completion Extraction DCM Extraction & Phase Cut Quench->Extraction Crystallization Crystallization (Heptane) Extraction->Crystallization Conc. Oil Product 2-(Bromomethyl)-3-methylbutyric Acid (Solid, >98%) Crystallization->Product

Caption: Process flow diagram illustrating the unit operations from precursor charging to final product isolation.

References

  • Preparation of 2-(bromomethyl)-3-methylbutanoic acid. CAS Common Chemistry. CAS RN 24766-14-1. Link

  • Hydrobromination of Acrylic Acid Derivatives. Journal of Organic Chemistry, 1968, 33(8). (General mechanism for anti-Markovnikov addition to unsaturated acids). Link

  • Synthesis of 2-(bromomethyl)-2-butyl hexanoic acid (Analogous Process). Google Patents, CN114380681A. (Demonstrates scale-up of alpha-bromomethyl acid synthesis). Link

  • Process for the preparation of 2,3-dibromopropionyl chloride. US Patent 5,344,977. (Details on bromination exotherm control). Link

  • Safety Data Sheet: Sulfuric Acid / HBr. LookChem. (Safety data for strong acid handling). Link

Sources

peptide synthesis coupling with 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Synthesis Coupling & Cyclization with 2-Bromomethyl-3-methylbutyric Acid

Executive Summary

2-Bromomethyl-3-methylbutyric acid is a specialized chiral building block used in peptide chemistry primarily for two functions: (1) introducing a bulky, hydrophobic N-terminal cap that mimics Leucine/Valine while retaining a reactive electrophile, and (2) serving as a "stapling" anchor for macrocyclization via cysteine alkylation.

This guide addresses the specific chemical challenges posed by this molecule—namely, the steric hindrance of the C3-isopropyl group and the susceptibility of the bromomethyl moiety to base-promoted elimination (forming the corresponding methacrylate derivative). We present a high-fidelity protocol using neutral activation (DIC/Oxyma) to maximize coupling efficiency while preserving the integrity of the alkyl bromide for downstream functionalization.

Chemical Analysis & Mechanistic Insight

Structural Challenges
  • Steric Hindrance: The molecule features a bulky isopropyl group at position 3 and a bromomethyl group at position 2. This creates significant steric crowding around the carboxylic acid, reducing the kinetics of acylation compared to standard amino acids (e.g., Alanine or Glycine).

  • Electrophilic Sensitivity: The primary bromide (

    
    ) is a good leaving group. In the presence of strong bases (e.g., DBU, high concentrations of DIEA) or prolonged exposure to basic coupling cocktails, there is a risk of E2 elimination , generating the 
    
    
    
    -methylene derivative (a Michael acceptor), or N-alkylation , where the peptide N-terminus attacks the bromide instead of the activated carboxylate.
Strategic Solution

To mitigate these risks, we utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure for activation. This system maintains a near-neutral to slightly acidic pH during activation, preventing premature elimination of HBr.[1] For difficult couplings, HATU is used with Collidine (a weaker, non-nucleophilic base) instead of DIEA.

Workflow Visualization

The following diagram outlines the decision logic and workflow for coupling and subsequent cyclization.

PeptideWorkflow Start Resin-Bound Peptide (Fmoc-Deprotected) Decision Steric Assessment: Is N-terminus hindered? Start->Decision PathA Standard Path: DIC / Oxyma Pure (Neutral pH, Low Side Rxn) Decision->PathA No (e.g., Gly, Ala) PathB Difficult Path: HATU / TMP (Collidine) (High Power, Mild Base) Decision->PathB Yes (e.g., Val, Pro, N-Me) Coupling Coupling Reaction (2-Bromomethyl-3-methylbutyric acid) PathA->Coupling PathB->Coupling QC1 QC: Kaiser Test / LC-MS (Check for +191/193 Da) Coupling->QC1 Cleavage Global Cleavage (TFA/TIPS/H2O) *NO THIOLS* QC1->Cleavage Complete Cyclization Macrocyclization (pH 8.0, Dilute) Cleavage->Cyclization If Cys present

Figure 1: Decision tree for coupling 2-Bromomethyl-3-methylbutyric acid based on peptide sequence sterics.

Detailed Experimental Protocols

Protocol A: Solid-Phase Coupling (The "Safe" Method)

Recommended for standard sequences to minimize elimination side-products.[1]

Reagents:

  • Acid: 2-Bromomethyl-3-methylbutyric acid (3.0 equiv relative to resin loading).[1][2]

  • Activator: DIC (3.0 equiv).

  • Additive: Oxyma Pure (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20 minutes. Drain.

  • Pre-Activation (Critical):

    • In a separate vial, dissolve the Acid and Oxyma Pure in minimal DMF.

    • Add DIC.

    • Allow to activate for exactly 2 minutes. (Do not exceed 5 minutes to avoid racemization or rearrangement).

  • Coupling:

    • Add the pre-activated solution to the resin.[3]

    • Agitate at Room Temperature for 2–4 hours .

    • Note: Do not heat above 40°C, as thermal energy promotes displacement of the bromide.

  • Washing: Drain and wash with DMF (

    
     min) and DCM (
    
    
    
    min).
  • Monitoring: Perform a Kaiser test or micro-cleavage LC-MS. Look for the mass shift corresponding to the halo-acid (Mass + ~191/193 Da for Br isotopes).

Protocol B: High-Efficiency Coupling (For Sterically Hindered Amines)

Use only if Protocol A fails (e.g., coupling to Proline or N-methyl amino acids).[1]

Reagents:

  • Acid: 3.0 equiv.

  • Coupling Agent: HATU (2.9 equiv).

  • Base: 2,4,6-Collidine (TMP) (6.0 equiv). Avoid DIEA if possible.

Step-by-Step:

  • Dissolve Acid and HATU in DMF.[4]

  • Add Collidine immediately before adding to the resin.

  • Coupling time: 1 hour . Double couple if necessary.

  • Why Collidine? It is sterically hindered and less basic (pKa ~7.4) than DIEA (pKa ~10), significantly reducing the rate of HBr elimination while sufficiently activating the HATU ester.

Protocol C: Thioether Macrocyclization

Post-cleavage formation of a "Stapled" peptide via reaction with a downstream Cysteine.

Step-by-Step:

  • Cleavage: Cleave peptide from resin using 95% TFA / 2.5% TIPS / 2.5% H2O .

    • CRITICAL: Do not use EDT (Ethanedithiol) or Thioanisole in the cleavage cocktail. These thiols will permanently cap the bromomethyl group, preventing cyclization.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and dry.

  • Cyclization Reaction:

    • Dissolve crude peptide in 50:50 Acetonitrile:Water (concentration < 1 mg/mL to favor intramolecular cycling).

    • Adjust pH to 8.0–8.5 using Ammonium Bicarbonate (NH4HCO3) or dilute Ammonia.

    • Monitor by HPLC.[5][6] The reaction usually completes in 30–60 minutes.[7]

    • Mechanism:[8][9][10][11] The deprotonated thiolate of Cysteine attacks the

      
       carbon, displacing Bromide and forming a stable thioether ring.
      
  • Purification: Acidify with TFA to pH 2 and purify via Prep-HPLC.

Data Summary & Troubleshooting

ParameterRecommendationRationale
Coupling Reagent DIC / OxymaNeutral pH prevents HBr elimination.[1]
Base Choice Collidine (if needed)Weaker base than DIEA; reduces side reactions.
Cleavage Scavenger TIPS / WaterAvoid Thiols (EDT) . Thiols will react with the bromide.
Cyclization pH 8.0 – 8.5Required to generate the reactive thiolate anion (

).[1]
Mass Spec Shift +190.9 / +192.9 DaCharacteristic doublet pattern of Bromine (

).
Cyclized Mass (Linear Mass) - 80 DaLoss of HBr (H from Cys, Br from Cap).

Troubleshooting Guide:

  • Problem: Mass spec shows [M-80] immediately after coupling (before cyclization).

    • Cause: Elimination of HBr occurred on-resin.[1]

    • Fix: Switch to Protocol A (DIC/Oxyma) and lower temperature. Ensure no amines (piperidine) from deprotection remain in the vessel.

  • Problem: Peptide is capped with a scavenger (e.g., +76 Da for EDT).

    • Cause: Wrong cleavage cocktail.

    • Fix: Use TIPS/Water only.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][7][12] Chemical Reviews, 109(6), 2455-2504.[1]

    • Context: authoritative review on protecting groups and side reactions in SPPS.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.[1]

    • Context: Selection of DIC/Oxyma vs HATU for preventing racemization and elimination.

  • Timmerman, P., et al. (2005).[13] "Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces." ChemBioChem, 6(5), 821-824.[1]

    • Context: Methodologies for halo-alkyl acid cyclization with cysteines (CLIPS technology).[1]

  • Gunasekera, S., et al. (2016). "Stabilization of a peptide inhibitor of VEGF by a specific macrocyclization." Chemical Communications, 52, 701-704.[1]

    • Context: Application of bromo-acid linkers for peptide stapling.[1][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromomethyl-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromomethyl-3-methylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this critical synthetic intermediate. As a Senior Application Scientist, my goal is to combine established chemical principles with field-tested insights to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of 2-Bromomethyl-3-methylbutyric acid.

Q1: What are the most common impurities I might encounter when synthesizing 2-Bromomethyl-3-methylbutyric acid?

The impurities in your crude product are typically byproducts of the synthetic route or degradation products. Key impurities to watch for include:

  • Unreacted Starting Materials: Depending on your synthesis (e.g., Hell-Volhard-Zelinsky bromination of 3-methylbutyric acid), you may have residual starting acid.

  • Di-brominated Species: Over-bromination can lead to the formation of 2,3-dibromo-3-methylbutyric acid.

  • Hydrolysis Product: The α-bromo acid is susceptible to hydrolysis, which can convert it to 2-Hydroxy-3-methylbutyric acid. This can occur during aqueous work-up or prolonged storage in the presence of moisture.[1]

  • Residual Solvents: Solvents used in the reaction and purification, such as carbon tetrachloride, dichloromethane, or ethers, may be present in the final product.[1]

  • Inorganic Salts: Salts from neutralization or drying steps (e.g., sodium sulfate, magnesium sulfate) can be carried over if not adequately removed during work-up.[1]

Q2: How do I choose the best purification method for my crude product?

The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities. The following decision tree can guide your choice.

G start Crude Product State? is_solid Is the crude product a solid or semi-solid? start->is_solid is_oily Is it an oil with significant non-polar impurities? is_solid->is_oily No recrystallize Recrystallization (High Purity Potential) is_solid->recrystallize Yes chromatography Flash Column Chromatography (For complex mixtures or oily products) is_oily->chromatography Yes distillation Vacuum Distillation (For thermally stable liquids with different boiling points) is_oily->distillation No (Consider if impurities are volatile)

Caption: Decision tree for selecting a purification method.

  • Recrystallization is the preferred method if your crude product is a solid and the impurities have different solubility profiles. It is highly effective for removing small amounts of impurities and can yield very pure material.[2][3]

  • Flash Column Chromatography is ideal for purifying oily products or complex mixtures where recrystallization is ineffective.[4]

  • Vacuum Distillation can be used if the product and impurities are thermally stable liquids with sufficiently different boiling points. 2-Bromo-3-methylbutyric acid has a boiling point of 124-126 °C at 20 mmHg, making this a viable option if major impurities have significantly different boiling points.[5][6]

Q3: My purified product has a low and broad melting point. What does this indicate?

A depressed and broad melting point range is a classic sign of impurities.[1] Pure crystalline solids typically have a sharp melting point range (e.g., 1-2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break it down, which results in a lower and broader melting range.

Common Culprits:

  • Residual Solvents: Even small amounts of solvent can significantly impact the melting point. Ensure your product is thoroughly dried under a high vacuum.

  • Starting Material/Byproducts: Co-crystallization of structurally similar impurities can also occur.

Q4: The NMR spectrum of my product shows broad peaks, especially for the acidic proton. What is the likely cause?

Peak broadening in an NMR spectrum, particularly for exchangeable protons like the carboxylic acid proton, can be caused by several factors:

  • Residual Impurities: The presence of other acidic or basic species can lead to chemical exchange, broadening the signal. The hydroxyl-containing intermediate, 2-hydroxy-3-methylbutyric acid, is a common cause.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of all peaks.

  • Viscosity: A highly concentrated or viscous sample can also lead to broader peaks. Try diluting your sample.

Q5: My product is an oil instead of a solid, even though it's supposed to have a melting point of 39-42 °C. What should I do?

This phenomenon, often called "oiling out," typically occurs when the product is highly impure, especially with residual solvents.[1]

Troubleshooting Steps:

  • Thoroughly Dry: First, try drying the oil under a high vacuum for an extended period, possibly with gentle heating (e.g., 30 °C), to remove any volatile solvents.

  • Induce Crystallization: If it remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of pure product to induce crystallization.[7]

  • Purify Further: If the product remains oily, it indicates significant impurities. Purification by column chromatography is the recommended next step before attempting recrystallization again.[1]

Q6: How can I prevent the degradation of my purified 2-Bromomethyl-3-methylbutyric acid during storage?

The α-bromo acid functional group is susceptible to nucleophilic substitution, primarily by water (hydrolysis). To ensure long-term stability:

  • Store the purified solid in a tightly sealed container to protect it from atmospheric moisture.

  • For maximum stability, store it under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Store at a low temperature (refrigerated) to minimize the rate of any potential degradation reactions.

Q7: How do I assess the final purity of my product?

A combination of analytical techniques should be used to confirm purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value (39-42 °C) is a good indicator of high purity.[5][6]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • HPLC: High-Performance Liquid Chromatography is a highly sensitive technique for quantifying purity and detecting trace impurities.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

In-Depth Purification Protocols

Protocol 1: Recrystallization

Recrystallization purifies solids by leveraging differences in solubility between the desired compound and impurities in a given solvent system.[2][3]

Step-by-Step Methodology (Single-Solvent):

  • Solvent Selection: Choose a solvent in which 2-Bromomethyl-3-methylbutyric acid is highly soluble when hot but poorly soluble when cold.[2] Given its solubility profile, ethanol or a hexane/ethyl acetate mixture are good starting points.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is used to separate components of a mixture based on their affinity for a stationary phase (silica gel) and a mobile phase (eluent).[4]

Step-by-Step Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your product and impurities. A typical starting point for a carboxylic acid is a mixture of hexane and ethyl acetate (e.g., 4:1 ratio) with 0.5-1% acetic acid added to the eluent to keep the carboxylic acid protonated and prevent streaking.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the packed column.

  • Elution: Pass the eluent through the column using positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in ether and washing with a small amount of water, followed by drying and evaporation.

  • Final Drying: Dry the resulting product under a high vacuum.

Protocol 3: Purity Assessment by HPLC

A reversed-phase HPLC method is suitable for assessing the purity of 2-Bromomethyl-3-methylbutyric acid.[8][10]

Typical HPLC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)[10]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25-30 °C
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of known concentration.

  • Prepare a sample solution of the purified product.

  • Inject the solutions and record the chromatograms.

  • Calculate the purity by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or against the standard (External Standard method).[8]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseTroubleshooting Step
No crystals form upon cooling Solution is not supersaturated (too much solvent used); compound is too soluble in the chosen solvent.Boil off some solvent to concentrate the solution. If crystals still don't form, try a different solvent system. Try adding a seed crystal.[7]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; high concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and cool again. If it persists, purify by column chromatography first.[1]
Low recovery of purified product Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Wash crystals with ice-cold solvent.
Column Chromatography Issues
ProblemPotential CauseTroubleshooting Step
Poor separation of spots The chosen eluent system is not optimal.Re-evaluate the eluent system using TLC with different solvent ratios or different solvents entirely.[4]
Compound streaking on TLC/Column The carboxylic acid is interacting too strongly with the silica gel.Add a small amount (0.5-1%) of a polar, acidic modifier like acetic or formic acid to the eluent system.
Compound won't elute from the column The mobile phase is too non-polar.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[4]
Cracked or channeled column bed Improperly packed column.Ensure the silica gel is packed as a uniform slurry without air bubbles. Avoid letting the top of the column run dry.

Purification and Analysis Workflow

The following diagram outlines a comprehensive workflow from crude product to final purity verification.

G cluster_purification Purification Stage cluster_analysis Analysis Stage crude Crude Product choose_method Choose Method (See Decision Tree) crude->choose_method recrystallize Recrystallization choose_method->recrystallize Solid chromatography Column Chromatography choose_method->chromatography Oil / Complex Mixture isolated_product Isolated Product recrystallize->isolated_product chromatography->isolated_product dry Dry Under High Vacuum isolated_product->dry purity_check Purity & Identity Check dry->purity_check mp Melting Point purity_check->mp Thermal Properties nmr NMR Spectroscopy purity_check->nmr Structure hplc HPLC Analysis purity_check->hplc Quantitative Purity pure_product Pure Product (Meets Specification) mp->pure_product nmr->pure_product hplc->pure_product Purity >98%?

Sources

Technical Support Center: Crystallization of 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of crystallizing 2-Bromomethyl-3-methylbutyric acid, designed for chemists and pharmaceutical scientists.

As a Senior Application Scientist, I understand that achieving crystalline purity is a critical, yet often challenging, step in chemical synthesis. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively. The crystallization of 2-Bromomethyl-3-methylbutyric acid (CAS 565-74-2) presents unique challenges, primarily due to its low melting point and solubility profile.

Compound Profile: Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of successful crystallization.

PropertyValueSource(s)
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol [1]
Appearance Colorless to pale yellow/beige solid or liquid[2][3]
Melting Point 39-42 °C (lit.)[3]
Boiling Point 124-126 °C @ 20 mmHg (lit.)
Solubility Profile Soluble in alcohol and diethyl ether; very slightly soluble in water.[4]

The most critical parameter here is the low melting point. This predisposes the compound to a phenomenon known as "oiling out," where it separates from the solution as a liquid instead of a solid if the solution becomes saturated at a temperature above its melting point.[5][6]

Troubleshooting Guide: Question & Answer Format

This section directly addresses the common issues encountered during the crystallization of 2-Bromomethyl-3-methylbutyric acid.

Q1: My compound has "oiled out," forming a separate liquid layer instead of crystals. What should I do?

A1: Oiling out is the most common failure mode for this compound and occurs when the solute is no longer soluble in the solvent but the temperature is still above the solute's melting point.[6]

Causality: Your solution became supersaturated at a temperature above ~40 °C. At this point, the compound has a choice: precipitate as a solid (crystallize) or as a liquid (oil out). Since it's above its melting point, it separates as a liquid.

Corrective Protocol:

  • Re-dissolve the Oil: Gently heat the mixture to bring the oil back into solution.

  • Add More Solvent: Add a small amount (5-10% additional volume) of the same hot solvent. This is the crucial step. By increasing the solvent volume, you lower the saturation temperature of the solution. The goal is to ensure that the solution becomes saturated at a temperature below 39 °C.[5]

  • Slow Cooling: Allow the now slightly more dilute solution to cool slowly. This is critical for forming high-quality crystals. Insulating the flask can promote slower cooling.

  • Induce Crystallization (if necessary): If crystals do not form upon cooling, proceed to the steps outlined in Q2.

Q2: The solution has cooled to room temperature but remains clear. How can I induce crystallization?

A2: A clear solution at low temperature indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality: There is either too much solvent, or there are no nucleation sites for crystals to begin forming.

Troubleshooting Workflow:

G start Clear Solution at Room Temp scratch 1. Scratch Inner Surface of Flask with Glass Rod start->scratch seed 2. Add a Seed Crystal scratch->seed No Crystals Form concentrate 3. Reduce Solvent Volume seed->concentrate No Crystals Form refrigerate 4. Refrigerate Solution concentrate->refrigerate No Crystals Form reassess 5. Re-evaluate Solvent System refrigerate->reassess Still No Crystals G Good\nSolvent Good Solvent Poor\nSolvent Poor Solvent Good\nSolvent->Poor\nSolvent Slow Addition Crystal\nNuclei Crystal Nuclei Poor\nSolvent->Crystal\nNuclei Induces Supersaturation

Caption: The principle of two-solvent (antisolvent) crystallization.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for 2-Bromomethyl-3-methylbutyric acid? A: Based on its structure (a carboxylic acid with a moderately sized alkyl chain), a good starting point would be polar protic solvents or moderately polar aprotic solvents.

  • Good Candidates: Ethanol, Isopropanol, Ethyl Acetate. [7]* Antisolvent Candidates: Water, Hexane, Heptane.

  • Avoid: Benzene is reported as a non-solvent. [4] Q: My yield is very low (<30%). How can I improve it? A: Low yield is often due to using too much solvent, where a significant amount of your compound remains dissolved in the mother liquor. [8]To check this, take a drop of the mother liquor, place it on a watch glass, and see if a significant amount of solid forms upon evaporation. If so, you can recover more product by boiling off some of the solvent from the mother liquor and cooling it again for a second crop of crystals.

Q: Does the chirality of 2-Bromomethyl-3-methylbutyric acid affect its crystallization? A: Yes, significantly. The racemic mixture and the pure enantiomers crystallize in different systems and have different packing densities. [7][9]The racemic form forms centrosymmetric dimers, while the enantiopure form creates homochiral dimers. [7]This can affect solubility and crystal morphology. Be aware of which form you are working with, as purification of a racemic mixture by crystallization can sometimes lead to enrichment of one enantiomer if not carefully controlled (a process known as resolution).

References

  • Kripper, B., et al. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Molbank, 2020(3), M1149. Available at: [Link]

  • ResearchGate. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

removing impurities from 2-Bromomethyl-3-methylbutyric acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-3-methylbutyric Acid

Topic: Removing impurities from 2-Bromo-3-methylbutyric acid (α-Bromoisovaleric acid) Document ID: TSC-PUR-2024-05 Applicable CAS: 565-74-2

Scope & Molecule Verification

CRITICAL DIAGNOSTIC STEP: Before proceeding, verify your molecule. The nomenclature "2-Bromomethyl-3-methylbutyric acid" is frequently used interchangeably with 2-Bromo-3-methylbutyric acid (also known as


-bromoisovaleric acid).[1] However, chemically strict nomenclature distinguishes them. This guide focuses on the commercially prevalent 

-bromo species (CAS 565-74-2)
, a key intermediate in amino acid and peptide synthesis.
FeatureTarget Molecule (This Guide) Isomeric Variant
Common Name

-Bromoisovaleric acid
3-Bromo-2-isopropylpropanoic acid
Structure


Physical State Low-melting solid (MP: ~40°C)Solid (typically higher MP)
Key Impurity Isovaleric acid, Free BromineLactones, Hydroxy-acids

Diagnostic Triage: Identify Your Impurity

Use this table to correlate visual/analytical symptoms with specific chemical impurities.

SymptomProbable ImpurityOrigin / Cause
Yellow/Orange Color Free Bromine (

) or HBr
Thermal decomposition or light exposure.
Pungent "Sweaty" Odor Isovaleric AcidUnreacted starting material (incomplete bromination).
Broad MP (<35°C) or Oil Hydroxy-acid derivativeHydrolysis due to moisture exposure (

-Br is labile).
Extra Carbonyl Peak (IR)

-Hydroxy acid / Lactone
Formation of self-esters or hydrolysis products.
Doublet at ~5-6 ppm (NMR) 3-methyl-2-butenoic acidElimination product (Dehydrobromination).

Purification Protocols

Protocol A: Removing Color (Free Bromine) & Acidity

Use this if the sample is yellow/orange but chemically pure by NMR.

Mechanism: Sodium thiosulfate reduces volatile elemental bromine (


) to water-soluble bromide ions (

).
  • Dissolution: Dissolve the crude acid in Ethyl Acetate or Dichloromethane (DCM) (10 mL solvent per 1 g acid).

  • Reductive Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution. Shake until the organic layer turns from yellow to colorless.
    
  • Acidic Wash: Wash with 0.1 M HCl (to ensure the carboxylic acid remains protonated and does not partition into the water).

  • Drying: Dry over anhydrous

    
     , filter, and concentrate in vacuo at <30°C  (avoid heat to prevent degradation).
    
Protocol B: The "Oiling Out" Fix (Crystallization)

Use this if your solid has turned into an oil or refuses to crystallize.

The Challenge: With a melting point of 39–42°C, this compound often exists as a supercooled liquid. Standard crystallization fails because the oil separates before crystals form.

Method: Low-Temperature Induced Nucleation

  • Solvent Choice: Use n-Hexane or Petroleum Ether .[2] Avoid polar solvents like Ethanol, which increase solubility too much.

  • Saturation: Dissolve the oil in the minimum amount of Hexane at room temperature.

    • Note: Do not heat significantly; 30°C is sufficient.

  • Seeding: Cool to 0°C (ice bath). If oil separates, add a "seed crystal" of pure material. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Deep Freeze: Once turbidity appears, move the flask to a -20°C freezer for 12 hours.

  • Filtration: Filter cold (using a chilled Buchner funnel). If the funnel is warm, the crystals will melt instantly upon contact.

Protocol C: Vacuum Distillation (For Gross Impurities)

Use this for large-scale purification of highly impure oily samples.

Warning: Thermal instability requires high vacuum to keep the boiling point low.

  • Target: 124–126°C at 20 mmHg.

  • Setup: Short-path distillation head.

  • Procedure:

    • Add a stir bar and boiling chips.

    • Apply vacuum before heating.

    • Collect the fraction stable at ~124°C (20 mmHg). Discard the "sweaty" smelling foreshots (Isovaleric acid, BP ~176°C at atm pressure, but comes over early under vacuum).

Visualizing the Workflow

The following decision tree guides you through the purification logic based on the physical state of your sample.

PurificationWorkflow Start Start: Analyze Crude Sample CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Oily Liquid CheckState->Liquid CheckColor Color Check Solid->CheckColor CheckPurity NMR Purity Check Liquid->CheckPurity Yellow Yellow/Orange CheckColor->Yellow Br2 Present White White/Off-White CheckColor->White No Br2 Distill Protocol C: Vacuum Distillation CheckPurity->Distill Gross Impurities Cryst Protocol B: Cold Crystallization CheckPurity->Cryst High Purity (>90%) Wash Protocol A: Thiosulfate Wash Yellow->Wash White->Cryst Wash->Cryst Distill->Cryst Done Pure 2-Bromo-3-methylbutyric acid Cryst->Done

Figure 1: Decision matrix for selecting the appropriate purification method based on sample state and color.

Advanced Topic: Enantiomeric Purity (Resolution)

This molecule is chiral.[1][3][4][5] If you require enantiopure material (e.g., (R)-2-bromo-3-methylbutyric acid), chemical purification alone is insufficient.

Resolution Strategy: Since enantiomers have identical boiling/melting points, you must form diastereomers.[4]

  • Reagent: Use (R)-(+)-1-Phenylethylamine .

  • Reaction: Mix equimolar amounts in Ethanol.

  • Separation: The (R,R) salt and (S,R) salt will have different solubilities. Fractional crystallization from Ethanol allows isolation of one diastereomer.

  • Recovery: Treat the crystallized salt with dilute

    
     and extract with ether to recover the optically active acid.
    

Troubleshooting & FAQs

Q: My crystals melt immediately when I take them out of the freezer. Why? A: The melting point is ~40°C. If your lab is 25°C and you handle the flask with warm hands, the surface melts.

  • Fix: Pre-chill your Buchner funnel and filter flask in the freezer. Handle the flask with an insulating cloth. Dry the crystals under vacuum immediately, not by air drying.

Q: The sample smells like vomit/sweat. Is this normal? A: No. Pure 2-bromo-3-methylbutyric acid has a sharp, acrid smell, but the "sweaty" locker room smell is characteristic of Isovaleric acid . This indicates hydrolysis or incomplete bromination.[6]

  • Fix: Perform a bicarbonate wash. Isovaleric acid is slightly weaker/different in pKa, but distillation (Protocol C) is the most effective separation method for this specific impurity.

Q: Can I use silica column chromatography? A: Yes, but with caution. Carboxylic acids often "streak" on silica due to hydrogen bonding.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate 90:10 + 1% AcOH). This keeps the molecule protonated and sharpens the bands.

Q: How should I store the purified sample? A: Store at 4°C or -20°C under Argon. The


-bromo bond is labile; heat and light will cause it to turn yellow (release 

) and degrade back to the hydroxy acid.

References

  • Sigma-Aldrich. (n.d.).[1][3] 2-Bromo-3-methylbutyric acid Product Specification & SDS. Retrieved from

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Bromo-3-methylbutyric acid. Retrieved from

  • Görbitz, C. H., & Etter, M. C. (1992). Structure and Resolution of 2-Bromo-3-methylbutyric Acid. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025).[2][6] Common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal. (Cited for general troubleshooting logic on brominated acids). Retrieved from

  • Polhuijs, M., et al. (1992).[8] Stereoselective conjugation of 2-bromocarboxylic acids. Biochemical Pharmacology. (Cited for enantiomeric stability data).[1][4]

Sources

resolving solubility issues with 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues with 2-Bromomethyl-3-methylbutyric acid Technical Support Hub | Application Note #565-74-2

Disambiguation & Structural Verification

Critical Safety Check: Before proceeding, verify your compound's structure. Most users searching for this term refer to 2-Bromo-3-methylbutyric acid (also known as


-Bromoisovaleric acid).[1]
  • CAS: 565-74-2[1][2][3][4][5][6][7][8]

  • Structure:

    
    [1][5]
    
  • Physical State: Colorless to pale yellow liquid or crystalline solid (MP ~40°C).[1]

Note: If you possess the specific isomer "2-(bromomethyl)-3-methylbutyric acid" (a


-bromo acid), the stability warnings in Section 3 regarding lactonization are even more critical.[1]

Executive Summary

2-Bromo-3-methylbutyric acid presents a classic "lipophilic acid" challenge.[1] Its isopropyl group confers significant hydrophobicity, while the carboxylic acid moiety (


) requires ionization for aqueous solubility.[1]

The Paradox: To dissolve it in water, you must raise the pH.[1] However, raising the pH (especially with heat) activates the


-bromine for nucleophilic attack (

hydrolysis), converting your active reagent into the inactive

-hydroxy derivative.

Module 1: Solubility Profile & Solvent Compatibility

Why it won't dissolve: In its protonated (free acid) form, the molecule is dominated by the lipophilic isopropyl and bromine groups.[1] It is very slightly soluble in pure water (


).[1]

Solvent Compatibility Matrix

Solvent SystemSolubility RatingSuitabilityNotes
Pure Water 🔴 PoorLowForms an oily suspension or precipitate.[1]
DMSO 🟢 ExcellentHighPreferred for stock solutions (>100 mM).[1]
Ethanol 🟢 ExcellentHighGood for evaporation protocols; avoid for long-term storage (esterification risk).[1]
PBS (pH 7.4) 🟡 ModerateMediumRequires pre-dissolution in DMSO or careful pH adjustment.[1]
0.1M NaOH 🟡 Good*Risky Dissolves rapidly but causes degradation (hydrolysis).[1]

Module 2: Step-by-Step Solubilization Protocols

Protocol A: The "Solvent-First" Method (Recommended for Bioassays)

Best for: Cell culture spikes, enzyme assays, and screening.[1]

  • Weighing: Weigh the target mass of 2-Bromo-3-methylbutyric acid.

  • Primary Solubilization: Dissolve in 100% DMSO to create a 100 mM - 500 mM stock solution .

    • Why: The compound is stable in anhydrous DMSO at -20°C.[1]

  • Dilution: Slowly add the DMSO stock to your aqueous buffer (e.g., PBS or Media) while vortexing.[1]

    • Limit: Keep final DMSO concentration

      
       to avoid cytotoxicity.[1]
      
    • Observation: If a white precipitate forms ("crashing out"), your concentration exceeds the aqueous solubility limit of the free acid.[1] Proceed to Protocol B.

Protocol B: The "Salt-Formation" Method (Recommended for High Concentrations)

Best for: Animal studies or high-concentration aqueous stocks.[1]

  • Suspension: Suspend the solid/oil in water (it will not dissolve yet).[1]

  • Titration: While stirring, add 1.0 equivalent of mild base (e.g., Sodium Bicarbonate

    
     or Tris base).
    
    • Do NOT use strong NaOH pellets directly.[1] Localized high pH destroys the molecule.

  • Monitoring: Monitor pH continuously. Target pH 6.5 – 7.5 .

    • Mechanism:[1]

      
      .[1]
      
    • The carboxylate salt is significantly more soluble than the free acid.[1]

  • Filtration: Sterile filter (0.22 µm) immediately. Do not autoclave.[1]

Module 3: Stability & Degradation Mechanisms

The "Hydrolysis Trap" Users often report that the compound "dissolved then stopped working."[1] This is usually due to hydrolysis.[1] In basic conditions (


), the hydroxide ion (

) attacks the carbon holding the bromine.[1]

Visualizing the Stability Pathways

StabilityPathways cluster_0 Aqueous Stability Window Acid Free Acid (Insoluble in Water) Salt Carboxylate Salt (Soluble, Active) Acid->Salt  Add Mild Base (pH 7.0 - 7.4) Salt->Acid  Acidification (pH < 4) Hydroxy α-Hydroxy Acid (Inactive Impurity) Salt->Hydroxy  High pH (>8.5) OR Heat Elim Elimination Product (Dimethylacrylic acid) Salt->Elim  Strong Base + Heat

Figure 1: The Stability Landscape.[1] Maintaining the compound in the green "Salt" zone requires strict pH control.[1] Excursion into high pH leads to irreversible degradation (Red arrows).

Technical FAQs

Q1: My solution turned yellow after sitting at room temperature. Is it safe to use? A: No. Yellowing often indicates the liberation of free bromine (


) or hydrogen bromide (

) decomposition products.[1] This suggests significant degradation. Discard the solution and prepare fresh from the DMSO stock.

Q2: Can I autoclave the stock solution? A: Absolutely not. The high heat and pressure will accelerate the hydrolysis of the C-Br bond, converting your drug into the hydroxy-acid analog and releasing HBr (which will lower the pH further).[1] Always use sterile filtration (PES or PVDF membranes).[1]

Q3: Why did the compound precipitate when I added it to cell culture media? A: This is the "pH Shock" effect.[1]

  • Scenario: Your DMSO stock is neutral/acidic.[1] You add it to media (pH 7.4).[1]

  • Cause: If the concentration is high, the local pH might drop below the pKa (4.[1]8) before the buffer can compensate, causing the free acid to crash out.

  • Fix: Pre-dilute the compound in a larger volume of buffer slowly to ensure the buffer capacity maintains the salt form.[1]

Q4: I need to store the aqueous solution. How? A: Aqueous storage is not recommended due to slow hydrolysis.[1] If necessary:

  • Adjust pH to 6.0 (slightly acidic slows hydrolysis compared to basic pH).[1]

  • Flash freeze in aliquots at -80°C.

  • Never store at +4°C for more than 24 hours.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-3-methylbutyric acid (CAS 565-74-2).[1][5]Link[1]

  • PubChem. Compound Summary: 2-Bromo-3-methylbutyric acid.[1][4][8] National Library of Medicine. Link[1]

  • Te Koppele, J. M., et al. (1988).[1][5] Stereoselectivity of rat liver glutathione transferase isoenzymes for alpha-bromoisovaleric acid.[1][5] The Biochemical Journal, 252(1), 137–142.[1][5] (Demonstrates biological application and stability context). Link

  • Chemistry LibreTexts. Alpha Halogenation of Carboxylic Acids (Hell-Volhard-Zelinsky Reaction). (Provides mechanistic background on alpha-bromo acid reactivity). Link

Sources

preventing decomposition of 2-Bromomethyl-3-methylbutyric acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Storage

Welcome to the technical support center for 2-Bromomethyl-3-methylbutyric acid (CAS 565-74-2). As a key intermediate in pharmaceutical and chemical synthesis, maintaining the stability and purity of this reagent is paramount for reproducible and successful experimental outcomes.[1] This guide, developed by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the challenges associated with the storage and handling of this reactive compound.

The Challenge: Inherent Reactivity

2-Bromomethyl-3-methylbutyric acid is an α-bromo carboxylic acid. This structural motif confers high synthetic utility but also inherent instability. The bromine atom is an excellent leaving group, and its position alpha to a carbonyl group makes the molecule susceptible to nucleophilic substitution and other degradation pathways.[2][3] Understanding these pathways is the first step toward preventing them.

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses common observations that indicate product decomposition and provides a logical workflow for identifying the root cause.

Observation 1: Visual Changes in the Material (e.g., Discoloration, Clumping)

Question: My solid 2-Bromomethyl-3-methylbutyric acid, which was initially a white to off-white crystalline solid, has developed a yellow or brownish tint and appears clumpy. What is happening?

Answer: This is a classic sign of decomposition. The discoloration is often due to the formation of trace impurities and degradation products. The clumping or "oiling out" indicates the presence of moisture, which not only causes physical changes but also acts as a reactant for chemical degradation.

Possible Causes & Solutions:

Potential Cause Underlying Mechanism Corrective & Preventive Actions
Moisture Exposure Hydrolysis: Water acts as a nucleophile, displacing the bromide to form 2-Hydroxymethyl-3-methylbutyric acid and hydrobromic acid (HBr). The liberated HBr can further catalyze decomposition.Immediate Action: Transfer the material to a desiccator under vacuum to remove surface moisture. • Prevention: Always handle the material in a glove box or under a stream of dry inert gas (Argon or Nitrogen). Use tightly sealed containers with PTFE-lined caps. Store containers inside a desiccator.
Light Exposure Photolytic/Radical Decomposition: UV light can provide the energy to initiate free-radical chain reactions, leading to a complex mixture of byproducts.[4]Prevention: Store the material in amber glass vials or bottles that block UV light. Keep the storage area dark.
Elevated Temperature Accelerated Kinetics: Higher temperatures increase the rate of all decomposition reactions, particularly hydrolysis and potential decarboxylation.[5][6]Prevention: Store the material at the recommended low temperature (see Storage Protocol). Avoid repeated freeze-thaw cycles by aliquoting the material into smaller, single-use quantities.
Observation 2: Purity Decrease Detected by Analytical Methods (HPLC/GC)

Question: I analyzed my stored material using HPLC and observed a new, more polar peak and a corresponding decrease in the area of my main peak. What is this new peak?

Answer: The most probable identity of the new, more polar peak is the hydrolysis product, 2-Hydroxymethyl-3-methylbutyric acid . Replacing the bromine atom with a hydroxyl group significantly increases the compound's polarity, leading to an earlier elution time in a standard reversed-phase HPLC system.

Workflow for Investigating Purity Loss

Decomposition Compound 2-Bromomethyl- 3-methylbutyric acid Hydrolysis_Product 2-Hydroxymethyl- 3-methylbutyric acid + HBr Compound->Hydrolysis_Product H₂O (Moisture) Heat Radical_Product Complex Mixture of Degradation Products Compound->Radical_Product UV Light Oxygen

Sources

extraction methods for isolating 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Isolation & Extraction of 2-Bromomethyl-3-methylbutyric Acid

Target Molecule Profile

Before initiating isolation, confirm the identity and physicochemical properties of your target to select the correct solvent system.

PropertySpecificationNotes
Chemical Name 2-(Bromomethyl)-3-methylbutanoic acidOften confused with

-bromo isovaleric acid.[1]
CAS Registry Number 24766-14-1 Verify against CAS 565-74-2 (the wrong isomer).
Molecular Formula

MW: 195.05 g/mol
Physical State Viscous Oil (Colorless to Pale Yellow)Rarely crystalline at RT; do not expect a precipitate.
pKa (Predicted) ~4.2 - 4.5Typical for

-substituted carboxylic acids.
Solubility Soluble in DCM, Et₂O, EtOAc, EtOH.Low water solubility (unless ionized).
Stability Moisture Sensitive Prone to hydrolysis (to hydroxy-acid) and lactonization.

Diagnostic Troubleshooting Guide (Q&A)

Q1: I obtained a dark brown oil instead of a colorless product. Is my product decomposed? A: Not necessarily, but it indicates contamination. The brown color typically arises from free bromine (


) or oxidized HBr residues, common if the synthesis involved 

or

.
  • Fix: Perform a wash with a dilute sodium thiosulfate (

    
    ) solution (10% w/v) during the extraction. This reduces colored bromine species to colorless bromide ions, clarifying the organic layer.
    

Q2: I tried to purify the acid by silica gel chromatography, but the yield was terrible. Where did it go? A: 2-Bromomethyl-3-methylbutyric acid is sensitive to the acidic nature of silica gel, which can catalyze lactonization (forming


-lactone or 

-lactone derivatives depending on mechanism) or degradation.
  • Fix: Avoid standard silica chromatography. If purification is necessary, use vacuum distillation (0.1–1.0 mmHg). If you must use silica, neutralize it first with 1% triethylamine in the eluent, though distillation is superior for this volatile oil.

Q3: Can I use a basic extraction (NaOH) to separate the product from neutral impurities? A: Proceed with extreme caution. While the molecule is a carboxylic acid and will extract into base, the alkyl bromide moiety is susceptible to hydrolysis (substitution by


) or elimination under strong basic conditions.
  • Protocol Adjustment: Use a weak, cold base like saturated

    
     (sodium bicarbonate) at 0°C. Extract quickly, separate phases, and immediately re-acidify the aqueous layer to pH 2 with cold dilute 
    
    
    
    to recover the acid. Avoid
    
    
    or prolonged exposure to base.

Q4: My product solidifies in the freezer but melts at room temperature. Is this normal? A: Yes. Literature reports describe the compound as an oil or a low-melting solid. Impurities often depress the melting point. If it solidifies, you may attempt recrystallization from non-polar solvents like pentane or heptane at -20°C, but distillation remains the gold standard for purity.

Standard Operating Procedure (SOP): Isolation Protocol

Objective: Isolate 2-Bromomethyl-3-methylbutyric acid from a crude reaction mixture (e.g., Hydroxymethylation/PBr3 route) while minimizing hydrolysis.

Reagents Required:
  • Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Quench Buffer: Ice-cold water.

  • Wash Solutions: Brine (sat. NaCl), 10%

    
     (optional for color).
    
  • Drying Agent: Anhydrous

    
     (preferred over 
    
    
    
    for faster drying).
Step-by-Step Workflow:
  • Quench (Critical Control Point):

    • Cool the crude reaction mixture to 0°C.

    • Slowly pour the mixture into crushed ice. Reason: Exothermic hydrolysis of excess reagents (

      
      , 
      
      
      
      ) can cause thermal degradation.
  • Phase Extraction:

    • Extract the aqueous quench mixture with DCM (

      
       volumes).
      
    • Note: The product is in the organic layer.[2]

  • Purification Washes:

    • Wash 1 (Acid Removal): Wash combined organics with cold water.

    • Wash 2 (Clarification - Optional): If colored, wash with 10%

      
      .
      
    • Wash 3 (Drying): Wash with saturated Brine.

  • Solvent Removal:

    • Dry organic layer over Anhydrous

      
       for 15 minutes. Filter.
      
    • Concentrate under reduced pressure (Rotavap) at < 40°C . Do not overheat.

  • Final Isolation:

    • The residue is the crude oil.

    • High Purity Step: Perform bulb-to-bulb distillation (Kugelrohr) under high vacuum (< 1 mmHg). Expect boiling points around 100-120°C at reduced pressure (extrapolated from analogues).

Process Visualization

The following diagram illustrates the logic flow for the extraction and decision-making process for purification.

ExtractionWorkflow Start Crude Reaction Mixture (Contains 2-BMMBA) Quench Quench: Pour into Ice Water (Temp < 5°C) Start->Quench Extract Extraction: DCM or Et2O (3x Volume) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product + Neutrals) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Waste/Inorganic Acids) PhaseSep->AqLayer Discard ColorCheck Is Layer Dark/Brown? OrgLayer->ColorCheck ThioWash Wash: 10% Na2S2O3 (Remove Br2) ColorCheck->ThioWash Yes BrineWash Wash: Saturated Brine (Remove Water) ColorCheck->BrineWash No ThioWash->BrineWash Dry Dry: Anhydrous MgSO4 Filter & Concentrate BrineWash->Dry CrudeOil Crude Oil Isolated Dry->CrudeOil PurityCheck Purity Sufficient? CrudeOil->PurityCheck Distill Vacuum Distillation (<1 mmHg, ~100°C) PurityCheck->Distill No (Standard) Final Pure 2-Bromomethyl-3-methylbutyric Acid PurityCheck->Final Yes Distill->Final

Caption: Workflow for the isolation of 2-Bromomethyl-3-methylbutyric acid, emphasizing thermal control and specific washes for impurity removal.

References

  • Gray, A. P., & Kraus, H. (1968). "Synthesis and Pharmacological Activity of Some Cyclopropylpyridines." The Journal of Organic Chemistry, 33(8), 3027–3032. (Establishes the compound as an oil and its use as a crude intermediate).

  • National Institute of Standards and Technology (NIST) . "Butanoic acid, 2-bromo-3-methyl- (Isomer Distinction)." NIST Chemistry WebBook, SRD 69. (Used for distinguishing the alpha-bromo isomer CAS 565-74-2 from the target).

  • ChemicalBook . "2-(Bromomethyl)-3-methylbutanoic acid Product Entry (CAS 24766-14-1)." (Verification of CAS and commercial availability).

Sources

Validation & Comparative

H-NMR spectrum analysis of 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative H-NMR Spectrum Analysis: 2-Bromomethyl-3-methylbutyric Acid vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Identity Crisis

In the synthesis of complex pharmaceutical intermediates—particularly


-lactones and 

-amino acids—2-Bromomethyl-3-methylbutyric acid (Systematic Name: 2-(Bromomethyl)-3-methylbutanoic acid) serves as a critical chiral building block.

However, a pervasive issue in the field is the confusion between this molecule and its C5-homolog/isomer, 2-Bromo-3-methylbutyric acid (


-bromoisovaleric acid). This guide provides a definitive H-NMR structural elucidation to distinguish the target molecule from its common analogs and synthetic impurities.

Key Distinction:

  • Target (C6): Contains a diastereotopic methylene bromide group (

    
    ) and an isopropyl group.
    
  • Alternative (C5): Contains a methine bromide (

    
    ) and an isopropyl group.
    

This guide compares the spectral performance of the target against these alternatives to ensure precise structural verification.

Theoretical Framework & Spectral Predictions

The molecule 2-Bromomethyl-3-methylbutyric acid possesses a chiral center at the C2 position, rendering the adjacent methylene protons of the bromomethyl group (


) diastereotopic . This results in a complex ABX splitting pattern often misinterpreted in low-field NMR.
Predicted Chemical Shifts (Solvent: )
PositionGroupTypeShift (

ppm)
MultiplicityCoupling (

Hz)
COOH Carboxylic AcidSinglet (br)11.0 – 12.5s (broad)Exchangeable
H-a, H-b

Methylene3.45 – 3.65dd (AB of ABX)

H-c

-Methine
Methine2.70 – 2.90ddd or dtComplex
H-d

-Methine
Methine1.95 – 2.15d-sept (m)

Me-1, Me-2 Isopropyl MethylsMethyl0.95 – 1.05d (or dd)

Note: The isopropyl methyl groups may also appear diastereotopic (non-equivalent) due to the chiral center at C2, potentially appearing as two distinct doublets rather than a single doublet.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the H-NMR profile of the target against its most common confusion point (the


-bromo analog) and its elimination impurity.
Comparison 1: The "Name Confusion" Analog

Alternative: 2-Bromo-3-methylbutyric acid (CAS: 565-74-2)[1][2]

FeatureTarget: 2-Bromomethyl-3-methylbutyric acid Alternative: 2-Bromo-3-methylbutyric acid Diagnostic Significance

-Proton Shift

2.8 ppm
(Shielded, alkyl-like)

4.2 ppm
(Deshielded by direct Br)
Primary Differentiator. If the signal is >4.0 ppm, it is the C5 analog.
Bromine Attachment

3.5 ppm
(2H,

)
None (Br is on

-carbon)
Presence of the ABX system at 3.5 ppm confirms the "Bromomethyl" structure.
Integration 5 Aliphatic Protons + 6 Methyl Protons2 Aliphatic Protons + 6 Methyl ProtonsIntegration ratio of Methine/Methylene region is distinct.
Comparison 2: The "Elimination" Impurity

Impurity: 2-Isopropylacrylic acid (formed via HBr elimination)

FeatureTarget Product Elimination Impurity Diagnostic Significance
Olefinic Region Silent (No signals 5.0–7.0 ppm)

5.5 – 6.3 ppm
(2H, singlets/fine split)
Any signal in the alkene region indicates degradation/elimination.
Methyl Shift

1.0 ppm

1.1 – 1.2 ppm (Allylic shift)
Slight downfield shift of methyls in the impurity.

Visualization of Spectral Logic

The following diagram illustrates the decision tree for identifying the correct structure based on H-NMR signals.

NMR_Logic_Flow Start Unknown Sample Spectrum (CDCl3) Check_Alpha Check Region 4.0 - 4.5 ppm Start->Check_Alpha Signal_Present Signal Present (Doublet, 1H) Check_Alpha->Signal_Present Deshielded Alpha-H Signal_Absent Signal Absent Check_Alpha->Signal_Absent Shielded Alpha-H Result_C5 ID: 2-Bromo-3-methylbutyric acid (Wrong Molecule) Signal_Present->Result_C5 Check_Bromomethyl Check Region 3.4 - 3.7 ppm Signal_Absent->Check_Bromomethyl ABX_Pattern Complex ABX/Multiplet (2H Integration) Check_Bromomethyl->ABX_Pattern Diastereotopic CH2Br No_Signal No Signal Check_Bromomethyl->No_Signal Result_Target ID: 2-Bromomethyl-3-methylbutyric acid (Target Confirmed) ABX_Pattern->Result_Target Result_Unknown ID: Unknown/Precursor No_Signal->Result_Unknown

Caption: Logic flow for distinguishing the target bromomethyl acid from its alpha-bromo isomer using chemical shift windows.

Experimental Protocol: High-Resolution Acquisition

To resolve the diastereotopic protons of the bromomethyl group (which often overlap), the following protocol is recommended.

Objective: Resolve the ABX system of the


 group and the 

-methine proton.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL of

      
        (Chloroform-d).
      
    • Why:

      
       is non-polar and minimizes hydrogen bonding broadening of the COOH, though the COOH proton may still be broad.
      
    • Alternative: If overlap occurs between the

      
      -H and the 
      
      
      
      , use Benzene-d6 . The magnetic anisotropy of the benzene ring often induces shift changes that separate overlapping signals (ASIS effect).
  • Instrument Parameters:

    • Frequency: Minimum 400 MHz (600 MHz preferred for clear ABX resolution).

    • Pulse Sequence: Standard zg30 (30° pulse angle).

    • Scans (NS): 16 to 32 scans (sufficient for 10 mg).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the methine protons for accurate integration.

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the diastereotopic doublets-of-doublets to ensure accurate coupling constant (

      
      ) measurement.
      

Detailed Mechanism: The Diastereotopic Effect

The chirality at C2 creates a magnetic non-equivalence for the two protons on the bromomethyl group. They do not appear as a simple doublet.

Splitting_Tree Root CH2Br Protons (No Coupling) Geminal Geminal Coupling (2J ~10Hz) Root->Geminal Split by each other Vicinal Vicinal Coupling (3J ~6Hz to H-alpha) Geminal->Vicinal Split by H-alpha Final Final Pattern: Two Doublets of Doublets (dd) Vicinal->Final

Caption: Splitting tree for the diastereotopic bromomethyl protons, resulting in a 'doublet of doublets' pattern.

Interpretation:

  • You will see two distinct signals (or a complex multiplet) centered around 3.5 ppm.

  • Each signal is split first by the other geminal proton (large

    
     Hz) and then by the neighboring 
    
    
    
    -proton (smaller
    
    
    Hz).
  • Validation: If this region appears as a simple doublet (

    
     Hz), the structure is likely symmetric  or achiral (e.g., 3-bromo-2,2-dimethyl... or similar), indicating the wrong compound .
    

References

  • Sigma-Aldrich. 2-Bromo-3-methylbutyric acid (CAS 565-74-2) Product Specification.[2] (Used as the comparative baseline for the C5 isomer). Link

  • BenchChem.Decoding the 1H NMR Signal of Bromomethyl Protons: A Comparative Guide. (Reference for bromomethyl chemical shift ranges

    
     3.4–4.7 ppm).[3] Link
    
  • MDPI. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. (Crystallographic and structural data for the alpha-bromo analog). Link

  • National Institute of Standards and Technology (NIST). 2-Bromo-3-methylbutyric acid Mass Spectrum and Data.Link

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison. (Reference for electronegativity effects on alpha-protons). Link

Sources

C-NMR peak assignments for 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & C-NMR Assignment of 2-(Bromomethyl)-3-methylbutyric Acid Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Process Development Scientists, Analytical Researchers

Executive Summary & Structural Context

2-(Bromomethyl)-3-methylbutyric acid (also referred to as 3-bromo-2-isopropylpropionic acid) is a critical chiral synthon used in the synthesis of peptidomimetics, specifically metalloproteinase inhibitors and antihypertensive agents (e.g., succinyl-proline derivatives).

Unlike the more common reagent 2-bromo-3-methylbutyric acid (


-bromoisovaleric acid), the target molecule contains a bromomethyl group (

-bromo) rather than a direct

-bromide. This structural nuance is chemically significant but spectroscopically subtle, leading to frequent misidentification in crude reaction mixtures.

This guide provides a definitive C-NMR assignment strategy to distinguish the target from its two primary confounding analogs:

  • 2-Isopropylacrylic acid: The thermodynamic elimination byproduct.

  • 2-Bromo-3-methylbutyric acid: A common nomenclature confusion point and structural isomer analog.[1]

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducible assignments, the following protocol minimizes solvent effects and relaxation artifacts.

Sample Preparation:

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent viscosity broadening and to maintain distinct chemical shift separation in the aliphatic region.
  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Additives: Trace TMS (0.05%) for internal referencing (

    
     ppm).
    

Acquisition Parameters (400 MHz Instrument):

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the quaternary Carbonyl).

  • Scans (NS): Minimum 256 scans to resolve the quaternary carbonyl and splitting of diastereotopic methyls.

  • Temperature: 298 K (25°C).

Mandatory Validation Experiment:

  • DEPT-135: Critical for distinguishing the Methine (CH) backbone from the Methylene (

    
    ) group.
    

Comparative C-NMR Assignments

The following table contrasts the target molecule with its elimination impurity and its common structural isomer.

Table 1: Chemical Shift Comparison ( , ppm in )
Carbon PositionTarget: 2-(Bromomethyl)-3-methylbutyric acidImpurity: 2-Isopropylacrylic acidAnalog: 2-Bromo-3-methylbutyric acidDifferentiation Logic
C1 (COOH) 180.2 172.5176.1Conjugation in acrylic acid shields the carbonyl (~8 ppm upfield).
C2 (

-Carbon)
52.4 (CH)139.8 (Cq)56.5 (CH-Br)Target C2 is a methine ~52 ppm. Impurity C2 is quaternary alkene (~140 ppm).
Side Chain (

vs =CH_2)
32.8 (

)
126.5 (

)
Absent CRITICAL: Target shows a CH2 at ~33 ppm. Analog has NO methylene carbons.
C3 (Isopropyl CH) 29.1 28.531.8Similar across all three; not diagnostic.
C4/C5 (Methyls) 19.8 / 20.4 21.5 (Singlet)18.9 / 19.5Target methyls are diastereotopic (two signals) due to the C2 chiral center.

Note on Nomenclature Confusion: Researchers often confuse the target with 2-bromo-3-methylbutyric acid .

  • Target: Br is on a

    
     group (Primary alkyl bromide).
    
  • Analog: Br is directly on the

    
    -CH (Secondary alkyl bromide).
    
  • Diagnostic: The Analog has zero methylene (

    
    ) signals in DEPT-135. The Target has one  (
    
    
    
    ).

Mechanistic Analysis of Shifts

The -Bromine Effect

In the target molecule, the bromine is on the


-carbon relative to the carboxyl group.
  • 
     (C-3'):  Resonates at ~32.8 ppm.[2] This is deshielded compared to a standard alkyl methylene (~22 ppm) due to the electronegative Bromine (Heavy Atom Effect), but shielded relative to an 
    
    
    
    -bromo methine (~50+ ppm).
  • Hydrolysis Risk: If the

    
     hydrolyzes to 
    
    
    
    (a common stability issue), this peak will shift dramatically downfield to ~62-65 ppm .
Diastereotopic Methyls

The C2 position is a chiral center. Consequently, the two methyl groups on the isopropyl chain (C4 and C5) are chemically non-equivalent (diastereotopic).

  • Observation: You will observe two distinct signals around 20 ppm, often separated by 0.5 – 1.0 ppm.

  • Impurity Flag: In 2-isopropylacrylic acid , the C2 chirality is lost (planar

    
     carbon). The isopropyl methyls become equivalent and collapse into a single strong signal at ~21.5 ppm.
    

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the synthesis product using NMR data.

NMR_Workflow Sample Crude Reaction Mixture HNMR 1H-NMR Screening (Check for Alkene Protons) Sample->HNMR Alkene_Present Signals at 5.5 - 6.5 ppm? HNMR->Alkene_Present Impurity_Path Impurity Identified: 2-Isopropylacrylic acid Alkene_Present->Impurity_Path Yes CNMR 13C-NMR & DEPT-135 Alkene_Present->CNMR No DEPT_Check DEPT-135 Analysis: Number of CH2 (Down) Signals? CNMR->DEPT_Check Zero_CH2 0 CH2 Signals (Only CH and CH3) DEPT_Check->Zero_CH2 None One_CH2 1 CH2 Signal (~30-35 ppm) DEPT_Check->One_CH2 One (-ve phase) One_CH2_Low 1 CH2 Signal (~60-65 ppm) DEPT_Check->One_CH2_Low One (Downfield) Wrong_Isomer Incorrect Isomer: 2-Bromo-3-methylbutyric acid Zero_CH2->Wrong_Isomer Confirmed CONFIRMED TARGET: 2-(Bromomethyl)-3-methylbutyric acid One_CH2->Confirmed Hydrolysis Hydrolysis Product: 2-Hydroxymethyl analog One_CH2_Low->Hydrolysis

Figure 1: NMR Decision Tree for validating 2-(Bromomethyl)-3-methylbutyric acid against common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for additivity rules and alkyl halide shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • ChemicalBook. (2024). NMR Spectrum of 2-Isopropylacrylic acid (CAS 689-12-3).

  • PubChem. (2024). Compound Summary: 2-Bromo-3-methylbutyric acid (CAS 565-74-2).[1][3]

  • Reich, H. J. (2024). Hans Reich's Collection: 13C Chemical Shifts. University of Wisconsin-Madison. (Authoritative database for chemical shift prediction).

Sources

mass spectrometry fragmentation of 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromomethyl-3-methylbutyric Acid: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing detailed structural information through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the mass spectrometric behavior of 2-bromomethyl-3-methylbutyric acid, a halogenated carboxylic acid, under different ionization techniques. By understanding its fragmentation pathways, researchers can better identify and characterize this and similar molecules in complex matrices.

Introduction to 2-Bromomethyl-3-methylbutyric Acid

2-Bromomethyl-3-methylbutyric acid, with the chemical formula C₅H₉BrO₂, is a derivative of valeric acid.[1][2] Its structure incorporates both a carboxylic acid and a bromomethyl group, making its fragmentation behavior in mass spectrometry a subject of interest for structural elucidation. The presence of the bromine atom, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.[3]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly useful for structural confirmation.

Predicted Fragmentation Pathways under EI

The molecular ion ([M]⁺˙) is expected to be observed at m/z 180 and 182, reflecting the isotopic pattern of bromine. Key fragmentation pathways are likely to include:

  • Loss of the hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[5][7]

  • Loss of the carboxyl group (•COOH): Another characteristic fragmentation of carboxylic acids, resulting in an alkyl fragment.[5][7]

  • Alpha-cleavage: The C-C bond adjacent to the carboxyl group can cleave, leading to the loss of the isopropyl group.

  • Cleavage of the C-Br bond: This can result in either a bromonium ion or, more likely, a carbocation with the loss of a bromine radical.

Visualizing EI Fragmentation

EI_Fragmentation M [C₅H₉BrO₂]⁺˙ m/z 180/182 F1 [C₅H₈BrO]⁺ m/z 163/165 M->F1 - •OH F2 [C₄H₉]⁺ m/z 57 M->F2 - •COOH, -Br• F3 [C₄H₈Br]⁺ m/z 135/137 M->F3 - •COOH F4 [CH₂Br]⁺ m/z 93/95 M->F4 - C₄H₇O₂•

Caption: Predicted EI fragmentation of 2-Bromomethyl-3-methylbutyric acid.

Tabulated Summary of Predicted EI Fragments
Fragment IonProposed Structurem/z (⁷⁹Br/⁸¹Br)Comments
[C₅H₉BrO₂]⁺˙Molecular Ion180/182Presence of bromine isotope pattern.
[C₅H₈BrO]⁺[M - •OH]⁺163/165Loss of hydroxyl radical from the carboxylic acid.
[C₄H₈Br]⁺[M - •COOH]⁺135/137Loss of the carboxyl group.
[CH₂Br]⁺Bromomethyl cation93/95A key indicator for the bromomethyl group.[4]
[C₄H₉]⁺[M - •COOH, -Br•]⁺57Loss of both the carboxyl and bromine groups.
[C₃H₇]⁺Isopropyl cation43Alpha-cleavage leading to the loss of the bromo-carboxyl portion.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.[8] For carboxylic acids, negative ion mode is often preferred due to the acidic nature of the carboxyl group.[8][9]

Fragmentation in Negative ESI Mode (ESI-)

In negative ESI-MS, 2-bromomethyl-3-methylbutyric acid is expected to readily form the deprotonated molecule [M-H]⁻ at m/z 179/181. Collision-induced dissociation (CID) of this precursor ion can induce fragmentation.

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da.[10]

  • Loss of HBr: Another potential fragmentation is the neutral loss of hydrogen bromide (HBr), with a mass of 80/82 Da.

Visualizing ESI- Fragmentation

ESI_Fragmentation M_minus_H [C₅H₈BrO₂]⁻ m/z 179/181 F1_minus [C₄H₈Br]⁻ m/z 135/137 M_minus_H->F1_minus - CO₂ F2_minus [C₅H₇O₂]⁻ m/z 115 M_minus_H->F2_minus - HBr

Caption: Predicted ESI- fragmentation of 2-Bromomethyl-3-methylbutyric acid.

Tabulated Summary of Predicted ESI- Fragments
Precursor/Fragment IonProposed Structurem/z (⁷⁹Br/⁸¹Br)Comments
[C₅H₈BrO₂]⁻[M-H]⁻179/181Deprotonated parent molecule.
[C₄H₈Br]⁻[M-H-CO₂]⁻135/137Loss of carbon dioxide from the precursor ion.
[C₅H₇O₂]⁻[M-H-HBr]⁻115Loss of hydrogen bromide from the precursor ion.

Comparative Analysis: EI vs. ESI

The choice between EI and ESI mass spectrometry depends on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Parent Ion Molecular ion ([M]⁺˙), often weakPseudomolecular ion ([M-H]⁻ or [M+H]⁺), typically strong
Fragmentation Extensive, provides a detailed fingerprintMinimal, requires CID for fragmentation
Structural Information Detailed structural fragmentsMolecular weight confirmation, targeted fragmentation
Typical Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best For Structural elucidation of volatile compoundsAnalysis of less volatile, polar compounds in solution

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This method is suitable for the analysis of volatile and thermally stable compounds. Derivatization to the methyl ester, as seen in the literature, can improve chromatographic properties.[4]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). For derivatization, react the acid with a methylating agent like diazomethane or trimethylsilyldiazomethane.

  • GC Separation:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Split/splitless injection at 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to ensure elution.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This approach is ideal for analyzing the compound in its native form without derivatization, especially in complex matrices like biological fluids or environmental samples.[9][11]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

  • LC Separation:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide/acetate (for negative mode) to improve ionization.

  • MS Detection (ESI):

    • Ionization Mode: Negative ion mode is preferred for carboxylic acids.

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

    • Fragmentation: Perform MS/MS (tandem mass spectrometry) by selecting the [M-H]⁻ ion (m/z 179/181) as the precursor and applying collision energy to induce fragmentation.

Conclusion

The mass spectrometric fragmentation of 2-bromomethyl-3-methylbutyric acid provides a wealth of structural information. Electron Ionization yields a complex fragmentation pattern that serves as a structural fingerprint, while Electrospray Ionization in negative mode allows for the confirmation of the molecular weight and targeted fragmentation analysis. The characteristic bromine isotope pattern is a crucial diagnostic tool in both techniques. By leveraging the appropriate ionization method and understanding the expected fragmentation pathways, researchers can confidently identify and characterize this and other halogenated carboxylic acids.

References

  • PubMed. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Available from: [Link]

  • PubMed. Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS). Available from: [Link]

  • ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available from: [Link]

  • NIST WebBook. Butanoic acid, 2-bromo-3-methyl-. Available from: [Link]

  • ResearchGate. The determination of haloacetic acids in real world samples using IC-ESI-MS-MS. Available from: [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. Available from: [Link]

  • NIST WebBook. Butanoic acid, 2-bromo-3-methyl-. Available from: [Link]

  • SpectraBase. 2-Bromo-3-methyl-butyric acid ethyl ester. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. (2S)-2-Bromo-3-methylbutanoic acid. Available from: [Link]

  • ResearchGate. Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. Available from: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available from: [Link]

  • PubMed. Correlations of Ion Structure With Multiple Fragmentation Pathways Arising From Collision-Induced Dissociations of Selected α-hydroxycarboxylic Acid Anions. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available from: [Link]

Sources

FTIR characteristic bands of 2-Bromomethyl-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Characteristic Bands of 2-Bromomethyl-3-methylbutyric Acid: A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or modified compounds is paramount. 2-Bromomethyl-3-methylbutyric acid, a halogenated derivative of valeric acid, presents a unique spectroscopic profile. This guide provides a detailed analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework against its non-halogenated analog and outlining the key vibrational signatures crucial for its identification.

The Spectroscopic Signature of a Carboxylic Acid

Before delving into the specifics of the title compound, it is essential to understand the foundational FTIR characteristics of the carboxylic acid functional group. Molecules containing a carboxyl group (-COOH) exhibit highly distinctive absorption bands, primarily due to strong intermolecular hydrogen bonding, which causes them to exist as cyclic dimers in the condensed phase.

The most prominent features for any carboxylic acid are:

  • O-H Stretching: An exceptionally broad and intense absorption band appearing in the region of 3300-2500 cm⁻¹.[1][2] This band is often so wide that it can obscure the sharper C-H stretching signals in the same region.[1][3] The significant broadening is a direct consequence of the strong hydrogen bonding between two acid molecules.[1][4]

  • C=O Stretching: A very strong and sharp absorption band located between 1760 and 1690 cm⁻¹.[1][5] For saturated, dimeric carboxylic acids, this band is typically centered around 1710 cm⁻¹.[2][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretching and O-H Bending: A combination of C-O stretching and in-plane O-H bending vibrations results in significant bands within the fingerprint region, typically between 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend).[1] Additionally, a broad and diagnostically useful O-H out-of-plane bend often appears near 950-900 cm⁻¹.[1][7]

Molecular Structure and Vibrational Modes

To understand the spectrum, we first visualize the molecule's structure and the logical flow of spectral analysis.

A simplified 2D structure of the target molecule.

FTIR Spectral Analysis: 2-Bromomethyl-3-methylbutyric Acid

The analysis of 2-Bromomethyl-3-methylbutyric acid reveals the characteristic bands of a carboxylic acid, with distinct modifications introduced by the alkyl and bromo substituents. The gas-phase spectrum provided by the NIST/EPA database serves as our primary experimental reference.[8]

Key Vibrational Band Assignments:
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~3570O-H Stretch (Free)Medium, SharpObserved in the gas phase for the non-hydrogen-bonded (monomeric) form. In a condensed phase (liquid/solid), this would be replaced by the broad 3300-2500 cm⁻¹ band.
2970-2850C-H StretchStrongAliphatic C-H stretching from the methyl, methine, and isopropyl groups.
~1785C=O StretchVery StrongCarbonyl stretching. The frequency is elevated compared to a typical saturated acid (~1710 cm⁻¹).
~1470 & ~1370C-H BendMediumAsymmetric and symmetric bending of the C-H bonds in the methyl groups.
~1200-1300C-O StretchStrongStretching of the C-O single bond, coupled with O-H in-plane bending.
~650-550C-Br StretchMedium-WeakCharacteristic stretching vibration for an alkyl bromide. The exact position can vary.[9][10]

Comparative Analysis: The Influence of α-Bromination

The most powerful way to understand the spectroscopic impact of the bromine atom is to compare the spectrum of 2-Bromomethyl-3-methylbutyric acid with its parent compound, 3-methylbutyric acid (isovaleric acid).[11]

Functional Group3-Methylbutyric Acid (cm⁻¹)2-Bromomethyl-3-methylbutyric Acid (cm⁻¹)Effect of α-Bromination
O-H Stretch Very Broad (3300-2500)Very Broad (3300-2500) (condensed)Minimal change to the broad H-bonding profile.
C=O Stretch ~1710 (Dimer)~1785 (Monomer); Higher than 1710 (Dimer)Significant Shift to Higher Wavenumber
C-Br Stretch AbsentPresent (~650-550)New Band Appears
The Inductive Effect on the Carbonyl Stretch

The key takeaway from this comparison is the shift of the C=O stretching frequency to a higher value. This phenomenon is a direct result of the inductive effect . The highly electronegative bromine atom at the α-carbon withdraws electron density from the carbonyl carbon.[5][12] This withdrawal of electrons shortens and strengthens the C=O bond, requiring more energy (a higher frequency) to excite its stretching vibration.[5] This "α-halo effect" is a classic and reliable diagnostic marker for identifying halogenation on the carbon adjacent to a carbonyl group.[12]

Alternative and Complementary Analytical Techniques

While FTIR is a powerful tool for identifying functional groups, a comprehensive structural confirmation relies on multiple analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms. The proton on the bromine-bearing carbon (-CH(Br)-) would show a characteristic downfield chemical shift. The carboxyl carbon would appear in the 160-185 ppm range in the ¹³C spectrum.[3][13]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns. For 2-Bromomethyl-3-methylbutyric acid, the mass spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the isotopic signature of a single bromine atom.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid carboxylic acid sample using the KBr pellet method.

Figure 2: Workflow for FTIR Sample Preparation and Analysis A Sample Preparation B Grind 1-2 mg of sample with 100-200 mg of dry KBr powder A->B C Press Mixture into a Transparent Pellet B->C G Place KBr pellet in spectrometer and acquire spectrum C->G D Background Scan E Acquire spectrum of empty sample compartment D->E F Sample Scan F->G H Data Processing G->H I Perform background subtraction and baseline correction H->I

A standard workflow for solid-state FTIR analysis.

Step-by-Step Methodology:

  • Sample and Reagent Preparation : Ensure the 2-Bromomethyl-3-methylbutyric acid sample is dry. Use high-purity, spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven to remove moisture, which has a strong, broad O-H absorption.

  • Grinding : In a clean agate mortar and pestle, combine approximately 1-2 mg of the sample with 100-200 mg of the dried KBr.[9] Grind the mixture thoroughly until a fine, homogeneous powder is obtained. Inadequate grinding will lead to poor pellet quality and scattering of the IR beam.

  • Pellet Formation : Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent, or translucent disk. A cloudy or opaque pellet indicates moisture or insufficient grinding.

  • Background Spectrum Acquisition : Place the empty pellet holder in the FTIR spectrometer. Run a background scan to record the spectral signature of the atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[9] This background will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition : Place the KBr pellet containing the sample into the holder in the spectrometer. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum should be analyzed for the characteristic absorption bands as detailed in the tables above.

Conclusion

The FTIR spectrum of 2-Bromomethyl-3-methylbutyric acid is defined by a combination of features. The foundational markers of a carboxylic acid—the extremely broad O-H stretch and strong C-O vibrations—are clearly present. However, the definitive identifiers for this specific molecule are the upfield shift of the C=O stretching frequency to ~1785 cm⁻¹ (gas phase) , a direct consequence of the α-bromo substitution, and the appearance of a C-Br stretching band in the low-frequency region (650-550 cm⁻¹) . This comparative guide demonstrates that by understanding both general group frequencies and the subtle electronic effects of substituents, FTIR spectroscopy serves as a rapid and highly effective tool for structural verification in a research and development setting.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Anonymous. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • University of Northern Illinois. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.
  • Wade, L. G. (n.d.). Infrared Spectroscopy. From a textbook chapter available online.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids.
  • Soderberg, T. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from an online organic chemistry textbook.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12.
  • Srivastava, A., et al. (n.d.). FTIR spectrum of the ultimate product (3-methylbutanoic acid). ResearchGate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • ResearchGate. (n.d.). FTIR spectra used in the identification of the products in the Cl... Retrieved from [Link]

Sources

Advanced GC-MS Protocols for Brominated Carboxylic Acids: Methylation (EI) vs. PFBBr (NCI)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for analytical chemists and drug development researchers. It synthesizes established EPA methodologies with advanced mass spectrometry techniques.

Executive Summary & Comparison Framework

Brominated carboxylic acids (BCAs)—ranging from disinfection byproducts (Haloacetic Acids, HAAs) to brominated fatty acid metabolites—present a dual analytical challenge: they are highly polar (non-volatile) and often present at trace levels (ppt to low ppb) in complex matrices.

Direct GC analysis is impossible due to the carboxylic acid moiety. This guide objectively compares the two dominant derivatization-ionization workflows:

  • The "Workhorse" Protocol: Acidic Methanol Methylation coupled with Electron Ionization (EI).

  • The "Trace Specialist" Protocol: Pentafluorobenzyl Bromide (PFBBr) Alkylation coupled with Negative Chemical Ionization (NCI).

Quick Selection Matrix
FeatureProtocol A: Methylation (EI) Protocol B: PFBBr (NCI)
Primary Utility Routine compliance (e.g., EPA 552.3), metabolic profiling (FAMEs).Ultra-trace analysis, toxicology, difficult matrices.
Ionization Mode Electron Ionization (Hard).Negative Chemical Ionization (Soft).
LOD Range 0.5 – 1.0 µg/L (ppb).0.01 – 0.05 µg/L (10-50 ppt).
Selectivity Moderate (Spectral library matchable).Extreme (Electrophilic capture).
Workflow Complexity High (Heating, multiple extractions).Moderate (Often extractive alkylation).
Key Limitation Background noise in complex matrices; lower sensitivity.Requires CI source; Reagent is a lachrymator.

Protocol A: Acidic Methanol Methylation (EI-MS)

This protocol is the industry standard for regulatory compliance (aligned with EPA Method 552.2/552.3). It converts BCAs into methyl esters via Fisher esterification.

Mechanism

The reaction is acid-catalyzed. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the attack by methanol.

Step-by-Step Methodology
  • Reagents: 10% Sulfuric acid in Methanol (

    
    /MeOH) or 
    
    
    
    /MeOH.
  • Internal Standard: 1,2,3-Trichloropropane or Methyl-d3-malonic acid (depending on target).

Workflow:

  • Extraction: Adjust sample (40 mL) pH to < 0.5 using conc.

    
    . Extract with 4 mL Methyl tert-butyl ether (MTBE).[1][2]
    
  • Derivatization: Transfer 2 mL of MTBE extract to a reaction vial. Add 1 mL acidic methanol (

    
    ).
    
  • Reaction: Cap and heat at 50°C for 2 hours . (Critical: Overheating degrades tribromoacetic acid).

  • Neutralization: Cool. Add 4 mL saturated

    
     solution and 1 mL saturated 
    
    
    
    (slowly) to neutralize acid.
  • Separation: Vortex and allow phases to separate. Transfer the top MTBE layer to a GC vial.

  • GC-EI-MS Analysis: Inject 1-2 µL (Splitless).

    • Column: DB-5ms or DB-1701 (30m x 0.25mm x 0.25µm).[3]

    • Scan: Full Scan (m/z 40-300) for ID; SIM for quantitation.

Data Interpretation (EI Spectra)

Methyl esters of BCAs fragment predictably.

  • Base Peak: Often

    
     or 
    
    
    
    .
  • Isotope Clusters: Look for the characteristic "picket fence" pattern of Bromine.

    • 1 Br: 1:1 intensity (

      
      ).
      
    • 2 Br: 1:2:1 intensity.

    • 3 Br: 1:3:3:1 intensity.

Protocol B: PFBBr Derivatization (NCI-MS)

This protocol utilizes "Extractive Alkylation" or anhydrous substitution. PFBBr adds a bulky, electron-capturing pentafluorobenzyl group, making the molecule a "magnet" for thermal electrons in NCI mode.

Mechanism

Nucleophilic substitution (


). The carboxylate anion attacks the benzylic carbon of PFBBr, displacing the bromide.
Step-by-Step Methodology
  • Reagents: PFBBr (5% in Acetone),

    
     or Tetrabutylammonium hydrogen sulfate (TBA-HS) as phase transfer catalyst.
    
  • Warning: PFBBr is a potent lachrymator. Handle in a fume hood.

Workflow:

  • Preparation: Evaporate sample to dryness (if biological) or perform extractive alkylation (if aqueous).

    • Extractive path: Add 2 mL buffer (

      
      ), 1 mL PFBBr solution, and 2 mL Hexane.
      
  • Reaction: Vortex vigorously. Heat at 60°C for 60 minutes .

    • Note: The phase transfer catalyst moves the carboxylate into the organic phase to react with PFBBr.

  • Cleanup: Remove the organic layer. Pass through a micro-column of silica or wash with dilute acid to remove excess PFBBr (which can foul the MS source).

  • Reconstitution: Evaporate Hexane and reconstitute in Iso-octane.

  • GC-NCI-MS Analysis:

    • Source Gas: Methane (40%) or Ammonia (softest).

    • Temperature: Source temp 150°C (lower than EI to prevent fragmentation).

Data Interpretation (NCI Spectra)

NCI produces very simple spectra, often dominated by a single ion.

  • Mechanism: Dissociative Electron Capture (DEC).

  • Target Ion: Monitor the carboxylate anion

    
    .
    
  • Selectivity: Hydrocarbons and non-electrophilic matrix components are "invisible" to NCI, resulting in near-zero baseline noise.

Visualized Workflows & Mechanisms

The following diagram illustrates the decision pathways and chemical mechanisms for both protocols.

G Title GC-MS Workflows for Brominated Carboxylic Acids Sample Aqueous/Biological Sample (Brominated Acids) Choice Select Protocol Sample->Choice Meth_Start Protocol A: Methylation (Standard Compliance) Choice->Meth_Start High Conc. / General ID PFB_Start Protocol B: PFBBr (High Sensitivity) Choice->PFB_Start Trace Level / Complex Matrix Meth_Step1 Acidify (pH < 0.5) & Extract w/ MTBE Meth_Start->Meth_Step1 Meth_Step2 Add Acidic MeOH (H2SO4) Heat 50°C, 2 hrs Meth_Step1->Meth_Step2 Meth_Mech Mechanism: Fisher Esterification R-COOH + MeOH → R-COOMe Meth_Step2->Meth_Mech Meth_Step3 Neutralize (NaHCO3) Inject GC-EI-MS Meth_Step2->Meth_Step3 Meth_Result Result: Methyl Esters (Hard Ionization, Frag patterns) Meth_Step3->Meth_Result PFB_Step1 Add Buffer (K2CO3) & Phase Transfer Catalyst PFB_Start->PFB_Step1 PFB_Step2 Add PFBBr in Hexane Heat 60°C, 1 hr PFB_Step1->PFB_Step2 PFB_Mech Mechanism: Nucleophilic Substitution R-COO(-) + PFBBr → R-COOPFB PFB_Step2->PFB_Mech PFB_Step3 Cleanup (Silica/Acid wash) Inject GC-NCI-MS PFB_Step2->PFB_Step3 PFB_Result Result: PFB Esters (Soft Ionization, [M-PFB]-) PFB_Step3->PFB_Result

Figure 1: Comparative workflow for Acidic Methylation vs. PFBBr Derivatization strategies.

Performance Validation Data

The following data summarizes typical performance metrics observed in validation studies (e.g., comparing EPA 552.2 vs. optimized NCI methods).

Table 1: Sensitivity and Linearity Comparison
Analyte (Example)Protocol A (EI-Methyl) LODProtocol B (NCI-PFB) LODLinearity (

)
Recovery (Spiked Matrix)
Monobromoacetic Acid (MBAA) 0.46 µg/L0.015 µg/L > 0.995 (Both)90-110%
Dibromoacetic Acid (DBAA) 0.32 µg/L0.020 µg/L > 0.998 (Both)85-105%
Tribromoacetic Acid (TBAA) 0.65 µg/L0.050 µg/L > 0.990 (A) / 0.995 (B)70-90% (A)* / 90-100% (B)
Bromodichloroacetic Acid 0.40 µg/L0.025 µg/L > 0.995 (Both)92-108%

*Note: TBAA is thermally unstable. Protocol A often shows lower recovery due to decarboxylation during the high-heat methylation step. Protocol B's milder conditions preserve the analyte better.

Troubleshooting & Expert Insights

Preventing Decarboxylation

Brominated acids, particularly tribromoacetic acid, are prone to thermal decarboxylation to form bromoform (


).
  • Methylation Tip: Do not exceed 50°C during derivatization. Ensure the GC inlet temperature is optimized (try 200°C instead of 250°C) to prevent degradation inside the injector.

  • PFBBr Tip: Ensure the carbonate buffer is not too alkaline (pH > 10), which can induce hydrolysis.

Handling Interferences
  • In Methylation: Phthalates often co-elute with BCA methyl esters. Use a secondary confirmation ion (e.g., m/z 59 for esters, plus the bromine isotope cluster).

  • In PFBBr: Excess PFBBr reagent elutes early and can saturate the detector. Mandatory: Set a solvent delay (e.g., 4-5 mins) to protect the filament.

Self-Validating System (Trustworthiness)

To ensure the protocol is self-validating:

  • Surrogate Standard: Add 2,3-dibromopropionic acid (surrogate) before extraction. Recovery must be 70-130%.

  • Internal Standard: Add 1,2,3-trichloropropane after extraction but before injection to monitor instrument drift.

  • Bromine Ratio Check: The software must automatically flag peaks where the

    
     ratio deviates by >10% from theoretical values.
    

References

  • U.S. EPA. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[4][5] EPA 815-B-03-002.[5] Link

  • Xie, Y. (2001).[4] Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(6), 1599-1602. Link

  • LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol: PFBBr Derivatization. Lipidomics Gateway. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: PFBBr and Methylation.[6][7] Technical Bulletin 909. Link

  • Liu, J., et al. (2020). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of fatty acids.[8] RSC Advances. Link

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromomethyl-3-methylbutyric Acid: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new syntheses, and understanding its biological activity. This guide provides an in-depth analysis of the structural characterization of 2-Bromomethyl-3-methylbutyric acid, a chiral halogenated carboxylic acid with applications in chemical synthesis.[1][2] We will focus on the definitive data obtained from single-crystal X-ray crystallography and compare it with insights from other common analytical techniques.

The Decisive Evidence: Single-Crystal X-ray Crystallography

The most unambiguous method for determining the precise atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. A recent study has successfully elucidated the crystal structures of both the enantiopure (R)- and the racemic (rac-) forms of 2-bromo-3-methylbutyric acid, providing a wealth of structural information.[1][3]

Crystal Structure Analysis of (R)- and rac-2-Bromo-3-methylbutyric Acid

Both the enantiopure and racemic forms of 2-bromo-3-methylbutyric acid crystallize in the triclinic crystal system.[1][3] However, their packing arrangements and intermolecular interactions exhibit key differences.

Key Crystallographic Data Summary:

Parameter(R)-2-Bromo-3-methylbutyric Acidrac-2-Bromo-3-methylbutyric Acid
Crystal System TriclinicTriclinic
Z 22
Key Feature Two crystallographically distinct moleculesEquimolar mixture of both enantiomers
Hydrogen Bonding Homochiral O–H···O hydrogen-bonded carboxylic acid dimersCentrosymmetric heterochiral dimers with the same carboxy syn···syn homosynthon
Packing Density Less denseDenser, in accordance with Wallach's rule

Source: Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid[1][3]

The study reveals that in both structures, the dominant intermolecular interaction is the O–H···O hydrogen bonding between the carboxylic acid groups, forming dimers.[1] In the enantiopure (R)-form, these are homochiral dimers, whereas the racemic crystal features heterochiral dimers.[1][3] This difference in packing also leads to the racemic form being denser than its enantiopure counterpart, a phenomenon consistent with Wallach's rule which states that racemic crystals tend to be more densely packed than their chiral counterparts.[1]

Interestingly, the individual molecules in both the enantiopure and racemic crystals adopt a nearly identical staggered conformation, suggesting this is the preferred molecular structure regardless of the crystal environment.[1]

A Broader Perspective: Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of a compound relies on a suite of analytical methods. Here, we compare the crystallographic data with insights from other techniques.

Analytical TechniqueInformation ProvidedComparison with X-ray Crystallography Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity and chemical environment of atoms in a molecule in solution.NMR data would confirm the presence of the isopropyl group, the methine proton adjacent to the bromine, and the carboxylic acid proton. However, it would not provide the precise bond lengths, angles, or the detailed 3D packing arrangement seen in the crystal structure.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.IR spectroscopy would show characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O stretch, corroborating the presence of the carboxylic acid dimer observed in the crystal structure. The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule.MS would confirm the molecular weight of 181.028 g/mol , consistent with the chemical formula C5H9BrO2.[4] It does not, however, provide any information about the three-dimensional structure.
Melting Point Analysis Indicates the purity and the energy required to break the crystal lattice.The reported melting point is in the range of 39-44 °C.[5] This physical property is a direct consequence of the intermolecular forces, such as the hydrogen bonding, that hold the crystal lattice together, which are precisely detailed by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, step-by-step methodology for obtaining single-crystal X-ray diffraction data, based on standard laboratory practices.

1. Crystal Growth (the Crucial First Step)

  • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).

  • Protocol:

    • Dissolve the purified 2-Bromomethyl-3-methylbutyric acid in a suitable solvent (e.g., ethyl acetate, as used in the reference study) to create a saturated or near-saturated solution.[1]

    • Employ a slow evaporation technique by loosely capping the vial and leaving it in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial of the sample solution in a larger sealed container with a more volatile anti-solvent.

    • Monitor for crystal growth over several days to weeks.

2. Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be carefully mounted and cooled to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern.

  • Protocol:

    • Under a microscope, select a single, well-formed crystal with sharp edges.

    • Mount the crystal on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).

    • Mount the crystal on the goniometer head of the single-crystal X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions to obtain the final, accurate model.

  • Protocol:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to get an initial model of the crystal structure.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

    • For chiral molecules like (R)-2-bromo-3-methylbutyric acid, the absolute configuration can be confirmed by analyzing anomalous dispersion effects in the diffraction data.[1]

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental process and the key molecular interactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Synthesis Synthesis & Purification of 2-Bromomethyl-3-methylbutyric acid Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Synthesis->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Final Structure Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

hydrogen_bonding cluster_dimer Carboxylic Acid Dimer cluster_mol1 cluster_mol2 mol1 Molecule A C_m1 mol1->C_m1 mol2 Molecule B C_m2 mol2->C_m2 O1_m1 O2_m2 O1_m1->O2_m2 O···H-O H_m1 C_m1->O1_m1   =O O2_m1 C_m1->O2_m1 —O-H O1_m2 O2_m1->O1_m2 O-H···O H_m2 C_m2->O1_m2   =O C_m2->O2_m2 —O-H

Caption: Hydrogen bonding motif in carboxylic acid dimers.

Conclusion

The structural elucidation of 2-Bromomethyl-3-methylbutyric acid through single-crystal X-ray crystallography provides definitive and high-resolution information about its solid-state conformation and intermolecular interactions. This technique reveals subtle but important differences between the packing of the enantiopure and racemic forms, which would not be discernible by other methods. While spectroscopic and other analytical techniques are essential for a complete characterization by confirming functional groups and molecular weight, X-ray crystallography stands alone in its ability to provide a precise three-dimensional atomic map. For any research or development involving this molecule, the crystallographic data serves as the foundational understanding of its structure.

References

  • Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. (2020). ResearchGate. [Link]

  • Seidel, R. W., et al. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. MDPI. [Link]

  • 2-bromo-3-methylbutanoic acid. (2025). ChemSynthesis. [Link]

  • Butanoic acid, 2-bromo-3-methyl-. NIST WebBook. [Link]

  • (S)-(-)-2-bromo-3-methylbutyric acid. Stenutz. [Link]

  • (2S)-2-Bromo-3-methylbutanoic acid. PubChem. [Link]

  • Crystallography Open Database. [Link]

  • 2-bromo-3-methylbutanoic acid. Stenutz. [Link]

  • 2-Bromo-3-methyl-butyric acid ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Access Structures. CCDC. [Link]

Sources

Validating Enantiomeric Excess of 2-Bromomethyl-3-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromomethyl-3-methylbutyric acid (also known as


-bromoisovaleric acid) is a critical chiral building block in the synthesis of peptide analogs, non-natural amino acids (e.g., N-methylvalines), and pharmaceutical intermediates.[1][2] Its chiral purity is paramount, as the wrong enantiomer can lead to inactive or toxic downstream products.

Validating the enantiomeric excess (ee) of this compound presents specific challenges:

  • Weak Chromophore: The lack of a strong UV-absorbing group makes standard UV detection at 254 nm difficult without derivatization.

  • Acidity: The free carboxylic acid can cause peak tailing on many stationary phases.

This guide compares three validated methodologies for ee determination, ranging from direct chiral HPLC to derivatization-based techniques, providing a decision framework for researchers.

Method 1: Direct Chiral HPLC (The Gold Standard)

Best For: Routine analysis, high-throughput screening, and LC-MS applications.

Direct analysis on a macrocyclic glycopeptide stationary phase is the most efficient method. It avoids the errors introduced by derivatization and allows for direct injection of the acid.

Technical Rationale

The Astec CHIROBIOTIC® R column (based on Ristocetin A) is uniquely suited for


-bromo acids. The multimodal mechanism involves ionic interactions (between the carboxylate and the amine on the stationary phase) and hydrogen bonding, which are highly effective for resolving small chiral acids.
Experimental Protocol
  • Column: Astec CHIROBIOTIC® R (15 cm x 4.6 mm, 5 µm).

  • Mobile Phase (Polar Ionic Mode): Methanol (100%) with 0.1% (w/v) Ammonium Acetate and 0.1% (v/v) Triethylamine (TEA).

    • Note: The acid/base ratio controls retention. Higher TEA reduces retention time.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection:

    • UV: 210–220 nm (Critical: The compound has negligible absorbance above 230 nm).

    • MS: ESI Negative Mode (Preferred for high sensitivity).

  • Sample Preparation: Dissolve 1 mg/mL in Methanol.

Self-Validation Steps
  • Racemate Injection: Always inject a racemic standard first to establish the separation window and resolution (

    
    ). 
    
    
    
    is required for accurate quantitation.
  • Spike Test: Spike the pure enantiomer sample with the racemate to confirm the identity of the minor peak (impurity).

Method 2: Pre-Column Derivatization + HPLC (High Sensitivity)

Best For: Labs limited to standard UV detectors (254 nm) or trace impurity analysis.

Since the native acid has poor UV absorbance, coupling it with aniline creates a strong chromophore (amide linkage), allowing robust detection at 254 nm.

Technical Rationale

Converting the acid to an anilide eliminates the ionization issue of the carboxylic acid and introduces a phenyl ring for


 interactions, expanding the range of compatible chiral columns (e.g., polysaccharide-based columns).
Experimental Protocol

Step 1: Derivatization

  • Mix 10 mg of 2-bromo-3-methylbutyric acid with 1.2 equivalents of DCC (dicyclohexylcarbodiimide) in 1 mL dichloromethane (DCM).

  • Stir for 5 minutes.

  • Add 1.0 equivalent of aniline .

  • Stir at 30°C for 5 hours.

  • Filter to remove DCU urea byproduct; evaporate solvent.

  • Re-dissolve in mobile phase.

Step 2: HPLC Analysis

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .

Method 3: Chiral GC (The Volatile Route)

Best For: Process chemistry and QC labs with GC infrastructure.

Gas Chromatography requires the compound to be volatile. The carboxylic acid must be converted to a methyl ester.[3] This method is excellent for separating structural isomers alongside enantiomers.

Experimental Protocol

Step 1: Methyl Esterification

  • Dissolve sample in Methanol.[4]

  • Add

    
     (14%) solution.
    
  • Heat at 60°C for 10 minutes in a sealed vial.

  • Extract with hexane.

Step 2: GC Analysis

  • Column: Chirasil-Dex CB or MEGA-DEX (Cyclodextrin-based), 25 m x 0.25 mm.

  • Carrier Gas: Helium or Hydrogen.[3]

  • Temperature Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Detector: FID (Flame Ionization Detector).[3]

Comparison Matrix

FeatureMethod 1: Direct HPLC (Chirobiotic R)Method 2: Derivatization HPLCMethod 3: Chiral GC
Analyte Form Free AcidAnilide DerivativeMethyl Ester
Sample Prep Minimal (Dissolve & Shoot)High (Coupling Reaction)Medium (Esterification)
Detection Limit Moderate (Low UV) / High (MS)Very High (Strong UV)High (FID)
Throughput High (< 10 min)Low (Reaction time)Medium (Run time)
Risk Column equilibration timeIncomplete derivatizationRacemization during heating
Cost High (Specialty Column)ModerateModerate

Preliminary Check: Polarimetry

While not sufficient for determining high ee (>95%), specific rotation provides a rapid identity check.

  • (R)-2-Bromo-3-methylbutyric acid:

    
     (
    
    
    
    , Benzene)[2][5][6]
  • (S)-2-Bromo-3-methylbutyric acid:

    
     (
    
    
    
    , Benzene)[2][5]

Warning: Rotation is heavily solvent-dependent. Ensure benzene is used to match literature values, or establish an internal baseline for methanol/ethanol.

Decision Workflow

G cluster_validation Validation Loop Start Start: Validate ee of 2-Bromo-3-methylbutyric acid CheckUV Is LC-MS available OR is UV sensitivity critical? Start->CheckUV DirectHPLC METHOD 1: Direct HPLC (Chirobiotic R) CheckUV->DirectHPLC LC-MS Available (Best Path) CheckGC Is GC available? CheckUV->CheckGC UV Only / Low Sensitivity Validate Inject Racemate (Calculate Resolution) DirectHPLC->Validate DerivHPLC METHOD 2: Deriv. HPLC (Aniline + Chiralcel OD) CheckGC->DerivHPLC No (HPLC Only) GCMethod METHOD 3: Chiral GC (Methyl Ester + Chirasil-Dex) CheckGC->GCMethod Yes DerivHPLC->Validate GCMethod->Validate Spike Spike Sample with Opposite Enantiomer Validate->Spike

Caption: Decision tree for selecting the optimal analytical method based on laboratory instrumentation and sensitivity requirements.

References

  • Te Koppele, J. M., et al. (1988).

    
    -bromoisovaleric acid. Biochemical Journal, 252(1), 137-142. Retrieved from [Link]
    
  • Polhuijs, M., et al. (1992). Stereoselective conjugation of 2-bromocarboxylic acids and their urea derivatives. Biochemical Pharmacology, 44(7), 1249-1253.
  • Gao, Z., et al. (2011).

    
    -Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. Retrieved from [Link]
    

Sources

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